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  • Product: 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid
  • CAS: 401581-32-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid

This guide provides an in-depth technical analysis of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid , a specialized building block used in medicinal chemistry. Structural Analysis, Synthesis, and Applications in Drug D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid , a specialized building block used in medicinal chemistry.

Structural Analysis, Synthesis, and Applications in Drug Discovery

Executive Summary

1-(3-Methylbenzoyl)piperidine-4-carboxylic acid (CAS: 401581-32-6) is a functionalized piperidine scaffold widely utilized in the synthesis of pharmaceutical libraries. Structurally, it consists of an isonipecotic acid (piperidine-4-carboxylic acid) core N-acylated with a 3-methylbenzoyl moiety.

This compound serves as a critical intermediate in the development of peptidomimetics, GPCR ligands, and enzyme inhibitors. Its amphiphilic nature—combining a polar carboxylic acid tail with a lipophilic aromatic head—makes it an ideal fragment for exploring Structure-Activity Relationships (SAR) in drug design, particularly for targets requiring a constrained amino-acid mimetic.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(3-Methylbenzoyl)piperidine-4-carboxylic acid
Common Synonyms N-(3-Toluoyl)isonipecotic acid; 1-(m-Toluoyl)piperidine-4-carboxylic acid
CAS Registry Number 401581-32-6
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
SMILES CC1=CC=CC(=C1)C(=O)N2CCC(CC2)C(=O)O
Physicochemical Properties

Note: Values marked with () are predicted based on high-fidelity QSAR models (ACD/Labs, ChemAxon) due to limited experimental data in public registries.*

PropertyValue / RangeTechnical Significance
Physical State Solid (White to Off-white powder)Stable solid form facilitates handling in solid-phase synthesis.
Melting Point 155–165 °C (Predicted)Typical range for N-benzoylated amino acids; indicates good thermal stability.
LogP (Octanol/Water) 2.1 ± 0.3Moderate lipophilicity ensures membrane permeability while retaining solubility in organic solvents.
pKa (Acid) 4.5 ± 0.2*The carboxylic acid is ionized at physiological pH (7.4), aiding in electrostatic interactions with protein targets.
Polar Surface Area (PSA) ~67 ŲWithin the ideal range (<140 Ų) for oral bioavailability (Veber's Rules).
Solubility DMSO, Methanol, DCMLow water solubility in non-ionized form; soluble in basic aqueous buffers.

Structural Analysis & Pharmacophore Mapping

The molecule can be dissected into two distinct functional domains, each conferring specific properties useful in drug design.

Domain Breakdown
  • The Effector Domain (Piperidine-4-carboxylic acid) :

    • Acts as a GABA mimetic (gamma-aminobutyric acid analog).

    • The carboxylic acid provides a hydrogen bond donor/acceptor site or a handle for further derivatization (e.g., amide coupling to form peptidomimetics).

    • The rigid piperidine ring restricts conformational freedom, reducing the entropy penalty upon binding to a receptor.

  • The Linker/Hydrophobic Domain (3-Methylbenzoyl) :

    • The amide bond is planar and resistant to hydrolysis, providing metabolic stability.

    • The 3-methyl group acts as a steric probe. It fills hydrophobic pockets in enzymes (e.g., kinases) and restricts rotation around the phenyl-carbonyl bond, locking the conformation.

Visualization: Pharmacophore Logic

G Core Piperidine Ring (Conformational Constraint) Acid COOH Group (H-Bond / Ionic Interaction) Core->Acid C-4 Position Target Biological Target (GPCR / Enzyme) Acid->Target Electrostatic Binding Linker Amide Bond (Metabolic Stability) Linker->Core N-Capping Tail 3-Methylphenyl (Hydrophobic/Steric Probe) Tail->Linker Acylation Tail->Target Hydrophobic Pocket Fill

Figure 1: Pharmacophore dissection of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid, highlighting the functional roles of its substructures in ligand-protein binding.

Synthesis & Manufacturing Protocol

The synthesis follows a standard Schotten-Baumann or Amide Coupling protocol. The following methodology ensures high purity and yield, suitable for scale-up.

Reaction Pathway

Reagents:

  • Starting Material A: Isonipecotic acid (Piperidine-4-carboxylic acid).[1][2]

  • Starting Material B: 3-Methylbenzoyl chloride (or 3-Methylbenzoic acid + Coupling Reagent).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or THF/Water biphasic system.

Step-by-Step Protocol (Acid Chloride Method)

This method is preferred for its operational simplicity and cost-effectiveness.

  • Preparation : Dissolve isonipecotic acid (1.0 eq) in a 1:1 mixture of THF and 1M NaOH (2.5 eq). Cool the solution to 0°C in an ice bath.

  • Addition : Dropwise add 3-methylbenzoyl chloride (1.1 eq) over 30 minutes. The base (NaOH) neutralizes the HCl byproduct.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: MeOH/DCM 1:9) or LC-MS.

  • Work-up :

    • Acidify the reaction mixture to pH ~2–3 using 1M HCl. The product will precipitate or form an oil.

    • Extract with Ethyl Acetate (3x).[3]

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient) if necessary.

Synthesis Workflow Diagram

Synthesis Start Start: Isonipecotic Acid (Dissolved in THF/NaOH) Reagent Add 3-Methylbenzoyl Chloride (Dropwise at 0°C) Start->Reagent React Stir 4-6h @ RT (Schotten-Baumann) Reagent->React Acidify Acidify to pH 2 (1M HCl) React->Acidify Extract Extract w/ Ethyl Acetate & Dry (Na2SO4) Acidify->Extract Final Product: 1-(3-methylbenzoyl) piperidine-4-carboxylic acid Extract->Final

Figure 2: Operational workflow for the synthesis of the target compound via the Schotten-Baumann condition.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 12.2 ppm (s, 1H) : Carboxylic acid proton (-COOH ).

    • δ 7.1–7.4 ppm (m, 4H) : Aromatic protons (3-methylbenzoyl ring).

    • δ 3.5–4.5 ppm (m, 2H) : Piperidine protons adjacent to Nitrogen (N-CH ₂), showing broadening due to amide rotamers.

    • δ 2.35 ppm (s, 3H) : Methyl group on the phenyl ring (Ar-CH ₃).

    • δ 1.5–2.0 ppm (m, 5H) : Remaining piperidine ring protons (CH and CH ₂).

  • Mass Spectrometry (ESI) :

    • [M+H]⁺ : Expected peak at 248.13 m/z .

    • [M-H]⁻ : Expected peak at 246.11 m/z (Negative mode).

Applications in Drug Discovery[15]

Scaffold Utility

This molecule is rarely a final drug but is a high-value intermediate .

  • Fragment-Based Drug Design (FBDD) : Used as a "linker" fragment connecting a hydrophobic pocket (via the benzoyl group) to a polar active site (via the acid).

  • Library Synthesis : The carboxylic acid is often converted to:

    • Amides : By reacting with diverse amines (creating potential serine protease inhibitors).

    • Alcohols : Via reduction (creating ion channel blockers).

    • Heterocycles : Cyclization to form oxadiazoles or benzimidazoles.

Therapeutic Areas
  • Metabolic Diseases : Piperidine-4-carboxylic acid derivatives are known inhibitors of DPP-4 (related to Sitagliptin) and 11β-HSD1 , targets for diabetes and obesity.

  • Pain & Inflammation : Benzoyl-piperidines modulate Chemokine Receptor CCR5 and Sigma receptors .

  • Antimicrobials : N-acylated piperidines have shown activity against efflux pumps in resistant bacterial strains.

Safety & Handling (MSDS Highlights)

Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation : Use within a fume hood to avoid inhaling dust.

  • Storage : Store in a cool, dry place (room temperature is generally stable, but 2-8°C is preferred for long-term library storage).

References

  • BLD Pharm . (2025). 1-(3-Methylbenzoyl)piperidine-4-carboxylic acid Product Datasheet. Retrieved from

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 78935, 1-Benzoylpiperidine-4-carboxylic acid (Analogous Reference). Retrieved from

  • Kharatkar, R. (2015).[4] Synthesis, Characterization and Biological Evaluation of Novel Piperidine-4-Carboxylic Acid Derivatives. Journal of Pharmaceutical Science and Bioscientific Research, 5(6), 599-604.[4] Retrieved from

  • ChemicalBook . (2025). 3-Methylbenzoyl chloride Synthesis and Properties. Retrieved from

  • BenchChem . (2025).[5] Physicochemical Properties of Piperidine-4-carboxylic Acid Derivatives. Retrieved from

Sources

Exploratory

Therapeutic Potential of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid in Drug Discovery: A Technical Guide

Introduction In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide focuses on the therapeutic promise of 1-(3...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide focuses on the therapeutic promise of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid, a compound of significant interest due to its unique structural characteristics. While direct biological data for this specific molecule is not yet prevalent in public-domain literature, a comprehensive analysis of its core components—the piperidine-4-carboxylic acid scaffold and the substituted benzoyl moiety—provides a strong foundation for predicting its pharmacological profile and guiding future research.

The piperidine-4-carboxylic acid core, also known as isonipecotic acid, is a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS)[1]. This relationship inherently positions derivatives of this scaffold as candidates for modulating GABAergic neurotransmission. Furthermore, the benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting dopaminergic and serotoninergic receptors, particularly in the development of antipsychotic agents[2].

This technical guide will, therefore, construct a scientifically-grounded hypothesis on the therapeutic potential of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid. We will delve into its predicted physicochemical properties, propose a viable synthetic pathway, and, most critically, extrapolate its likely biological targets and therapeutic applications based on the established pharmacology of closely related analogs. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals embarking on the investigation of this promising molecule.

Physicochemical Properties and Proposed Synthesis

A thorough understanding of a compound's physicochemical properties is a critical first step in the drug discovery pipeline, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 1-(3-methylbenzoyl)piperidine-4-carboxylic acid is not available, its properties can be predicted using computational models.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C14H17NO3Provides the elemental composition.
Molecular Weight 247.29 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
XlogP ~1.8Indicates a favorable balance between hydrophilicity and lipophilicity for membrane permeability.
Hydrogen Bond Donors 1Compliant with Lipinski's Rule of Five.
Hydrogen Bond Acceptors 3Compliant with Lipinski's Rule of Five.
Rotatable Bonds 3Suggests a degree of conformational flexibility.

Table 1: Predicted Physicochemical Properties of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid.

Proposed Synthetic Route

The synthesis of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid can be plausibly achieved through a straightforward acylation of the commercially available piperidine-4-carboxylic acid (isonipecotic acid). This method is analogous to the synthesis of similar N-benzoylpiperidine derivatives.

Protocol: Synthesis of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • 3-Methylbenzoyl chloride

  • A suitable base (e.g., triethylamine or sodium hydroxide)

  • An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve piperidine-4-carboxylic acid in the chosen solvent system. If using an aqueous base, dissolve the starting material in an aqueous sodium hydroxide solution.

  • Base Addition: Add the base to the reaction mixture to deprotonate the piperidine nitrogen, rendering it nucleophilic.

  • Acylation: Slowly add 3-methylbenzoyl chloride to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to proceed, monitoring its completion using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction, for example, by adding water.

    • Acidify the aqueous layer with hydrochloric acid to protonate the carboxylic acid, facilitating its extraction.

    • Extract the product into an organic solvent like ethyl acetate.

  • Purification:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow Start Piperidine-4-carboxylic acid Reaction Acylation Reaction (e.g., in DCM at 0°C to RT) Start->Reaction Reagent 3-Methylbenzoyl chloride + Base (e.g., Triethylamine) Reagent->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Extraction Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Product 1-(3-methylbenzoyl)piperidine- 4-carboxylic Acid Purification->Product

Caption: Proposed synthetic workflow for 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid.

Inferred Therapeutic Potential and Mechanisms of Action

Based on its structural components, 1-(3-methylbenzoyl)piperidine-4-carboxylic acid is hypothesized to interact with key neurotransmitter systems in the CNS.

GABAergic System Modulation

The core scaffold, piperidine-4-carboxylic acid, is a known partial agonist at GABA-A receptors[1]. It is plausible that the addition of the 1-(3-methylbenzoyl) group could modulate this activity. The benzoyl moiety may alter the compound's affinity and selectivity for different GABA-A receptor subunit compositions. The methyl group, in the meta position, introduces both steric bulk and a slight electron-donating effect, which could fine-tune the interaction with the receptor's binding pocket. This could potentially lead to a more selective GABAergic modulation, offering therapeutic possibilities for conditions such as anxiety disorders, epilepsy, or insomnia, with a potentially improved side-effect profile compared to non-selective GABA-A agonists.

Dopaminergic and Serotoninergic Receptor Modulation

The benzoylpiperidine fragment is a well-established pharmacophore in compounds targeting dopamine D2 and serotonin 5-HT2A receptors[2]. Many atypical antipsychotic drugs used in the treatment of schizophrenia and bipolar disorder feature this structural motif. The interaction with these receptors is crucial for their therapeutic efficacy and reduced extrapyramidal side effects compared to older antipsychotics. It is, therefore, highly probable that 1-(3-methylbenzoyl)piperidine-4-carboxylic acid will exhibit affinity for these receptors. The carboxylic acid moiety could introduce novel interactions within the receptor binding sites, potentially leading to a unique pharmacological profile, such as a dual-action antagonist or a biased agonist. Such a profile could be beneficial in treating not only the positive symptoms of psychosis but also the negative and cognitive symptoms, which remain a significant unmet medical need.

Proposed Experimental Workflows for Target Validation

To validate the hypothesized therapeutic potential, a systematic, multi-tiered experimental approach is necessary.

In Vitro Target Engagement and Functional Activity

The initial phase should focus on confirming the compound's interaction with its predicted molecular targets and characterizing the nature of this interaction.

Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid for human GABA-A, dopamine D2, and serotonin 5-HT2A receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from HEK293 cells)

  • Specific radioligands (e.g., [3H]Muscimol for GABA-A, [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A)

  • Non-specific binding competitors (e.g., unlabeled GABA, haloperidol, mianserin)

  • Test compound: 1-(3-methylbenzoyl)piperidine-4-carboxylic acid at various concentrations

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Assay Preparation: Prepare a series of dilutions of the test compound.

  • Incubation: In a multi-well plate, incubate the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a non-specific competitor (for non-specific binding).

  • Equilibration: Allow the mixture to incubate to equilibrium (e.g., 60 minutes at room temperature).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki using the Cheng-Prusoff equation.

Assay ParameterGABA-A ReceptorDopamine D2 ReceptorSerotonin 5-HT2A Receptor
Cell Line HEK293 expressing α1β2γ2 subunitsCHO-K1 expressing human D2LHEK293 expressing human 5-HT2A
Radioligand [3H]Muscimol[3H]Spiperone[3H]Ketanserin
Non-specific Ligand GABA (100 µM)Haloperidol (10 µM)Mianserin (10 µM)
Incubation Time/Temp 60 min at 4°C90 min at 25°C60 min at 37°C

Table 2: Example Parameters for In Vitro Radioligand Binding Assays.

Following binding affinity determination, functional assays are crucial to understand whether the compound acts as an agonist, antagonist, or allosteric modulator at these receptors. This can be assessed using techniques such as electrophysiology (e.g., two-electrode voltage clamp on Xenopus oocytes expressing the receptor) or by measuring downstream second messenger signaling (e.g., cAMP assays for D2 receptors or calcium flux assays for 5-HT2A receptors).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound 1-(3-methylbenzoyl)piperidine- 4-carboxylic Acid Binding Radioligand Binding Assays (Determine Affinity - Ki) Compound->Binding ADME Early ADME/Tox (Solubility, Permeability, Cytotoxicity) Compound->ADME Functional Functional Assays (Determine Efficacy - Agonist/Antagonist) Binding->Functional PK Pharmacokinetics (PK) (Determine Exposure) Functional->PK PD Pharmacodynamics (PD) (Target Engagement in vivo) PK->PD Efficacy Efficacy Models (e.g., Elevated Plus Maze, Prepulse Inhibition) PD->Efficacy

Caption: Tiered experimental workflow for validating therapeutic potential.

In Vivo Pharmacokinetic and Efficacy Models

Should the in vitro data be promising, the next logical step is to evaluate the compound's behavior in living organisms. Initial pharmacokinetic studies will determine its absorption, distribution, metabolism, and excretion profile, establishing whether therapeutically relevant concentrations can be achieved in the brain. Subsequently, based on the confirmed in vitro mechanism of action, appropriate animal models can be employed. For instance, if the compound shows anxiolytic potential (e.g., as a GABA-A modulator), the elevated plus-maze or light-dark box test would be relevant. If it displays a profile consistent with an atypical antipsychotic (D2/5-HT2A antagonism), models such as prepulse inhibition of the startle reflex or amphetamine-induced hyperlocomotion would be appropriate to assess efficacy.

Conclusion

While 1-(3-methylbenzoyl)piperidine-4-carboxylic acid remains a novel chemical entity without a documented pharmacological profile, a detailed analysis of its structural components allows for the formulation of a robust scientific hypothesis regarding its therapeutic potential. Its foundation in the GABA-mimetic piperidine-4-carboxylic acid scaffold, combined with the privileged benzoylpiperidine fragment, strongly suggests a multi-target profile within the central nervous system, particularly involving GABAergic, dopaminergic, and serotoninergic pathways. This positions the compound as a promising candidate for developing novel therapeutics for a range of psychiatric and neurological disorders. The experimental workflows outlined in this guide provide a clear and logical path forward for the systematic evaluation of this potential, from initial in vitro target validation to subsequent in vivo efficacy testing. The exploration of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid and its derivatives represents a compelling opportunity in the ongoing quest for improved CNS therapies.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. Available from: [Link]

  • Isonipecotic acid - Wikipedia. Available from: [Link]

  • 1-Benzoylpiperidine-4-carboxylic acid | C13H15NO3 | CID 78935 - PubChem. Available from: [Link]

  • N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. Available from: [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC. Available from: [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [[1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester]]. Available from: [Link]

  • Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed. Available from: [Link]

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate - PrepChem.com. Available from: [Link]

  • Synthesis of 4-piperidinecarboxylic acid - PrepChem.com. Available from: [Link]

  • 3-Methyl-4-piperidinecarboxylic acid | C7H13NO2 | CID 4248617 - PubChem. Available from: [Link]

  • 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem - NIH. Available from: [Link]

  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives - ResearchGate. Available from: [Link]

  • US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. Available from: [Link]

  • 1-(4-methylbenzoyl)piperidine-3-carboxylic acid (C14H17NO3) - PubChemLite. Available from: [Link]

  • 1-benzoylpiperidine-4-carboxylic acid (C13H15NO3) - PubChemLite. Available from: [Link]

  • Details of the Drug | DrugMAP. Available from: [Link]

Sources

Foundational

Optimizing the Benzoyl Piperidine-4-Carboxylic Acid Scaffold: A Medicinal Chemistry Guide

Executive Summary The benzoyl piperidine-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for targeting metabolic enzymes (SCD-1, ACC, 11 -HSD1) and G-p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoyl piperidine-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for targeting metabolic enzymes (SCD-1, ACC, 11


-HSD1) and G-protein coupled receptors (GPCRs). Its utility stems from the piperidine ring's ability to direct substituents into defined vectors: the equatorial carboxylic acid provides a critical polar "head" for electrostatic interactions, while the N-benzoyl moiety serves as a lipophilic "tail" that navigates hydrophobic pockets.

This guide analyzes the SAR of this scaffold, focusing on the modulation of lipophilic efficiency (LipE) and metabolic stability.[1] We present field-proven protocols for synthesis and biological validation, grounded in high-impact case studies.

Pharmacophore Anatomy & SAR Logic

To rationalize the SAR, we must deconstruct the molecule into three distinct vectors. The piperidine core acts as a semi-rigid linker, enforcing a chair conformation that dictates the spatial arrangement of the "Warhead" and the "Anchor."

The Vector Analysis
  • Region A (The Anchor - N-Benzoyl): This domain drives potency via hydrophobic effect. Substitutions here (

    
    ) modulate metabolic stability (blocking P450 sites) and conformational entropy (ortho-substitution twists the amide bond).
    
  • Region B (The Core - Piperidine): The chair conformation places the C4-substituent in the equatorial position to minimize 1,3-diaxial strain. This is critical for projecting the acidic head group into the active site.

  • Region C (The Warhead - Carboxylic Acid): The primary interaction point (salt bridge/H-bond). SAR often involves masking this group (prodrugs) or replacing it with bioisosteres (tetrazoles, acyl sulfonamides) to improve membrane permeability.

Visualization: Scaffold Vectors

G cluster_0 SAR Optimization Logic Benzoyl Region A: N-Benzoyl (Hydrophobic Anchor) Piperidine Region B: Piperidine Core (Scaffold/Linker) Benzoyl->Piperidine Amide Bond (Restricted Rotation) NoteA Ortho-subst. (F, Me) locks conformation Benzoyl->NoteA Acid Region C: Carboxylic Acid (Polar Warhead) Piperidine->Acid Equatorial Vector (C4 Position) NoteC Bioisosteres: Tetrazole, CONH2 reduce polarity Acid->NoteC

Caption: Vector analysis of the benzoyl piperidine-4-carboxylic acid scaffold. Region A drives affinity, while Region C drives specificity.

Case Study: Stearoyl-CoA Desaturase-1 (SCD-1) Inhibitors

Stearoyl-CoA Desaturase-1 (SCD-1) is a critical enzyme in lipid metabolism. Inhibitors based on the benzoyl piperidine scaffold demonstrate how subtle changes in the benzoyl ring drastically alter potency and metabolic stability.

The "Ortho-Effect" in SAR

Research by Daiichi Sankyo (Uto et al.) highlighted that unsubstituted benzoyl rings often suffer from rapid oxidative metabolism. Introducing a substituent at the ortho-position of the benzoyl ring serves a dual purpose:

  • Conformational Lock: It forces the phenyl ring out of planarity with the amide, creating a specific 3D shape that fits the hydrophobic tunnel of SCD-1.

  • Metabolic Block: It sterically hinders amidases and P450s from attacking the amide linkage.

Quantitative Data Summary

The table below illustrates the impact of benzoyl ring substitution on SCD-1 inhibition (


) and microsomal stability.
Compound IDBenzoyl Substituent (

)
Human SCD-1

(nM)
Metabolic Stability (

min)
Cmpd 1 H (Unsubstituted)140< 15 (Poor)
Cmpd 2 4-F (Para)8522
Cmpd 3 2-Cl (Ortho)2845
Cmpd 4 2-Methyl 12 > 60 (Excellent)

Key Insight: The 2-methyl group (Cmpd 4) provides the optimal balance of steric bulk and lipophilicity, resulting in a 10-fold potency increase over the unsubstituted parent.

Synthetic Protocols

Reliable synthesis is the bedrock of SAR exploration. The following protocol describes the synthesis of N-(2-methylbenzoyl)piperidine-4-carboxylic acid. This route avoids the common pitfall of racemization and ensures high yield.

Workflow Diagram

Synthesis Start Start: Methyl piperidine-4-carboxylate HCl Step1 Step 1: Amide Coupling (2-Methylbenzoyl chloride, Et3N, DCM) Start->Step1 Inter Intermediate: Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate Step1->Inter Step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) Inter->Step2 Final Final Product: 1-(2-methylbenzoyl)piperidine-4-carboxylic acid Step2->Final

Caption: Two-step synthetic route yielding the free carboxylic acid derivative.

Detailed Methodology

Step 1: N-Acylation

  • Reagents: Methyl piperidine-4-carboxylate hydrochloride (1.0 eq), 2-methylbenzoyl chloride (1.1 eq), Triethylamine (3.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Suspend the piperidine salt in dry DCM at 0°C under

      
      .
      
    • Add Triethylamine dropwise to free the amine base.

    • Add 2-methylbenzoyl chloride slowly to control the exotherm.

    • Stir at Room Temperature (RT) for 4 hours.

    • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and saturated

      
      . Dry over 
      
      
      
      .
    • Validation: Check LC-MS for mass [M+H]+.

Step 2: Hydrolysis

  • Reagents: Methyl ester intermediate (from Step 1), Lithium Hydroxide (LiOH

    
    H2O, 3.0 eq), THF/Water (3:1).
    
  • Procedure:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir at RT for 12 hours. (Avoid heating to prevent amide hydrolysis).

    • Workup: Acidify carefully with 1N HCl to pH ~3. The product often precipitates as a white solid. Filter and dry.

    • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for free acids.

Biological Assay: SCD-1 Desaturation Index

To validate the biological activity of the synthesized derivatives, a robust cellular assay measuring the conversion of Stearoyl-CoA to Oleoyl-CoA is required.

Assay Logic

SCD-1 introduces a double bond at the C9 position of Stearoyl-CoA. We measure the ratio of product (Oleate) to substrate (Stearate) using GC-MS or radioactive tracing.

Protocol (HepG2 Cellular Assay)
  • Cell Culture: Plate HepG2 cells (human liver carcinoma) in 24-well plates.

  • Treatment: Incubate cells with test compounds (0.1 nM – 10

    
    M) for 24 hours.
    
  • Tracer: Add

    
    -stearic acid for the final 4 hours of incubation.
    
  • Extraction: Lyse cells and saponify lipids using 10% KOH in ethanol at 80°C.

  • Analysis:

    • Acidify and extract fatty acids with hexane.

    • Separate Stearic acid (C18:0) and Oleic acid (C18:1) via HPLC or Silver-Ion TLC.

    • Calculation:

      
      
      Where Ratio = 
      
      
      
      .

References

  • Uto, Y., et al. (2010). "Novel benzoylpiperidine-based stearoyl-CoA desaturase-1 inhibitors: Identification of 6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid (2-hydroxy-2-pyridin-3-ylethyl)amide." Bioorganic & Medicinal Chemistry Letters, 20(1), 341-345.[2] Link

  • Cheng, H., et al. (2010).[3] "The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(10), 3223-3228. Link

  • Richards, S., et al. (2006). "Discovery of potent and selective inhibitors of 11beta-HSD1 for the treatment of metabolic syndrome."[4] Bioorganic & Medicinal Chemistry Letters, 16(24), 6241-6245.[4] Link

  • Liu, J., et al. (2007). "Piperidine-4-carboxylic acid derivatives as potent and selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1." Journal of Medicinal Chemistry.

Sources

Exploratory

An In-depth Technical Guide on the Physicochemical Characterization of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of Physicochemical Profiling in Drug Discovery In the landscape of modern drug discovery and development, a thorough understand...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics, including molecular weight, lipophilicity, solubility, and ionization state, are fundamental determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[1][2][3] The optimization of these properties is a critical step in transforming a promising lead compound into a viable drug candidate with desirable absorption, distribution, metabolism, and excretion (ADME) profiles.[2] This guide provides a comprehensive overview of the core physicochemical characteristics of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry. By presenting a combination of calculated properties and detailed experimental protocols, this document aims to equip researchers with the necessary tools and insights for the effective characterization of this and similar molecules.

Core Physicochemical Characteristics

A summary of the key physicochemical properties of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid is presented below. These values are calculated based on its chemical structure and serve as a foundational dataset for further experimental verification.

PropertyValueSource
Molecular Formula C14H17NO3Calculated
Molecular Weight 247.29 g/mol Calculated
Exact Mass 247.120844 g/mol Calculated
XLogP3-AA (Predicted) 1.9Estimated based on similar structures[4]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
pKa (Predicted) 4.5 - 5.0Estimated based on similar structures
Aqueous Solubility (Predicted) LowInferred from lipophilicity
Polar Surface Area 57.6 ŲEstimated based on similar structures[4]

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid. The rationale behind each experimental choice is provided to offer field-proven insights.

Determination of Lipophilicity (LogP/LogD)

Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that influences a drug's permeability across biological membranes and its binding to plasma proteins.[2] The "shake-flask" method, while traditional, remains a gold standard for its accuracy and reliability.[2]

Protocol: Shake-Flask Method for LogD7.4 Determination

  • Preparation of Solutions:

    • Prepare a stock solution of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Prepare n-octanol, pre-saturated with PBS (pH 7.4).

  • Partitioning:

    • In a glass vial, add a precise volume of the stock solution to a mixture of the PBS (pH 7.4) and pre-saturated n-octanol. The final concentration of the compound should be in the linear range of the analytical method.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Place the vial on a shaker and agitate for 1-2 hours at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10 minutes to ensure complete separation of the aqueous and organic phases.

  • Quantification:

    • Carefully sample a known volume from both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • Calculate the LogD7.4 using the following formula: LogD7.4 = log10([Compound]octanol / [Compound]aqueous)

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a crucial factor affecting a drug's dissolution rate and subsequent absorption in the gastrointestinal tract. Poor solubility is a common reason for the failure of drug candidates in development.

Protocol: Thermodynamic Solubility Assay

  • Sample Preparation:

    • Add an excess amount of solid 1-(3-methylbenzoyl)piperidine-4-carboxylic acid to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration:

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure that equilibrium is reached.

  • Sample Processing:

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Filter the suspensions through a 0.45 µm filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis:

    • The measured concentration represents the thermodynamic solubility of the compound at each respective pH.

Determination of Acid Dissociation Constant (pKa)

Rationale: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. Since the charge of a molecule significantly impacts its solubility, permeability, and target binding, determining the pKa is essential.[5]

Protocol: Potentiometric Titration

  • Sample Preparation:

    • Accurately weigh a known amount of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid and dissolve it in a mixture of water and a co-solvent (e.g., methanol or DMSO) if necessary to achieve sufficient solubility.

  • Titration:

    • Calibrate a pH meter with standard buffers.

    • Slowly titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa value corresponds to the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Visualizing the Workflow

To aid in the understanding of the experimental processes, the following diagrams illustrate the key workflows.

cluster_structure Chemical Structure cluster_properties Physicochemical Properties struct MW Molecular Weight LogP Lipophilicity (LogP/LogD) Solubility Aqueous Solubility pKa Ionization (pKa)

Caption: Core physicochemical properties of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid.

start Start: Compound Synthesis characterization Physicochemical Characterization start->characterization logp LogP/LogD Determination (Shake-Flask) characterization->logp solubility Solubility Assay (Thermodynamic) characterization->solubility pka pKa Determination (Potentiometric Titration) characterization->pka data Data Analysis & Interpretation logp->data solubility->data pka->data end End: Candidate Profiling data->end

Sources

Foundational

The Piperidine-4-Carboxylic Acid Scaffold: A Technical Guide to Structural Evolution and Medicinal Application

Executive Summary This technical guide analyzes the piperidine-4-carboxylic acid (isonipecotic acid) scaffold, a privileged structure in medicinal chemistry. Historically significant as the core of the first synthetic op...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the piperidine-4-carboxylic acid (isonipecotic acid) scaffold, a privileged structure in medicinal chemistry. Historically significant as the core of the first synthetic opioid (Meperidine ), this scaffold has evolved into a critical tool for peptidomimetic design , particularly in the development of integrin antagonists and protease inhibitors. Its utility stems from its ability to function as a conformationally restricted bioisostere of


-aminobutyric acid (GABA) and as a rigid linker that directs substituents into defined vectors (equatorial vs. axial).

Structural Fundamentals & Pharmacophore Properties[1][2][3]

The Core Architecture

Piperidine-4-carboxylic acid (Isonipecotic acid, CAS: 498-94-2) consists of a saturated six-membered nitrogen heterocycle with a carboxylic acid at the C4 position.[1][2][3] Unlike its isomer nipecotic acid (C3), the C4-substitution creates a plane of symmetry (in the absence of other chiral centers), simplifying NMR analysis and stereochemical considerations.

Conformational Analysis: The "Chair" Preference

The piperidine ring predominantly adopts a chair conformation . The thermodynamic stability of substituents at the C4 position is governed by 1,3-diaxial interactions.

  • Equatorial Preference: The carboxylic acid moiety at C4 strongly prefers the equatorial orientation to minimize steric strain (A-value considerations).

  • Medicinal Implication: This preference provides a predictable vector for displaying pharmacophores. When used as a linker in peptidomimetics (e.g., RGD mimetics), the distance between the N-terminus and the C-terminus is fixed at approximately 5.5 Å , mimicking the extended conformation of peptide chains.

Bioisosterism
  • GABA Mimic: Isonipecotic acid is a rigidified analog of GABA. While GABA is flexible, isonipecotic acid locks the amino and carboxyl groups into a specific spatial arrangement, making it a specific (though unable to cross the BBB) agonist for GABA-A receptors.

  • Proline/Phenylalanine Surrogate: In peptide bond replacements, the scaffold serves as a non-hydrolyzable surrogate for proline or, when substituted, phenylalanine.

Historical Evolution: From Analgesics to Integrins

The trajectory of this scaffold illustrates a shift from serendipitous discovery to rational design.[4][5]

The Opioid Revolution (1939)

The scaffold's fame began with Meperidine (Pethidine) . Synthesized by Otto Eisleb at IG Farben in 1939, it was originally designed as an antispasmodic (similar to atropine).

  • Discovery: Pharmacological screening revealed unexpected analgesic properties, making it the first fully synthetic opioid.

  • Structure: Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate.

  • Significance: It proved that the complex pentacyclic structure of morphine was not strictly necessary for opioid activity; the essential pharmacophore was the 4-phenylpiperidine core.

The Integrin Era (1990s-Present)

In the search for anti-thrombotic and anti-inflammatory agents, researchers targeted integrins (e.g.,


, 

).
  • Mechanism: These receptors bind the RGD (Arg-Gly-Asp) sequence.

  • Scaffold Role: Piperidine-4-carboxylic acid became a popular central scaffold to mimic the "Gly" spacer. The ring nitrogen carries the basic arginine mimic, while the C4-carboxyl group acts as the aspartate mimic.

  • Example: Tirofiban (Aggrastat) utilizes a piperidine analog (though slightly modified) to block platelet aggregation.

ScaffoldEvolution GABA GABA (Flexible Neurotransmitter) Isonipecotic Isonipecotic Acid (Rigidified Scaffold) GABA->Isonipecotic Conformational Restriction Meperidine Meperidine (1939) (Opioid Agonist) Isonipecotic->Meperidine 4-Phenyl Esterification Integrin Integrin Antagonists (RGD Mimetics) Isonipecotic->Integrin Linker Strategy (Spacer) FBDD Modern FBDD (Fragment Libraries) Integrin->FBDD Library Diversification

Figure 1: Evolutionary taxonomy of the piperidine-4-carboxylic acid scaffold, tracing its lineage from a GABA bioisostere to a core template for opioids and modern peptidomimetics.

Synthetic Methodologies & Protocols

Synthesis of this scaffold usually involves protecting the nitrogen, functionalizing the acid, and then elaborating the nitrogen.

Core Synthetic Pathways
  • Reduction: Hydrogenation of pyridine-4-carboxylic acid (isonicotinic acid) using PtO2 or Rh/C.

  • Cyclization: Dieckmann condensation of bis(2-chloroethyl)amines with malonates (historical).

  • Modern Functionalization: N-Boc protection followed by amide coupling.

Detailed Protocol: Synthesis of N-Boc-Piperidine-4-Carboxamides

This protocol describes the creation of a library-ready intermediate, a common workflow in modern drug discovery.

Reagents:

  • Piperidine-4-carboxylic acid (1.0 eq)[6]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (2.0 eq)
    
  • Amine (

    
    ) for coupling
    
  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvents: Dioxane, Water, DMF, DCM.

Step-by-Step Methodology:

  • N-Protection (The Boc Wrap):

    • Dissolve piperidine-4-carboxylic acid (10 mmol) in a 1:1 mixture of Dioxane/Water (20 mL).

    • Add

      
       (20 mmol) followed by 
      
      
      
      (11 mmol).
    • Stir at Room Temperature (RT) for 12 hours.

    • Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc (

      
       mL). Dry over 
      
      
      
      and concentrate.
    • Checkpoint: Yield should be >90% (White solid).

  • Amide Coupling (The Functionalization):

    • Dissolve the N-Boc-acid (1.0 mmol) in dry DMF (5 mL).

    • Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir for 10 mins to activate the acid.

    • Add the target amine (

      
      , 1.1 mmol). Stir at RT for 4-16 hours.
      
    • Workup: Dilute with EtOAc, wash with Sat.

      
       (removes unreacted acid), then 1M HCl (removes unreacted amine), then Brine.
      
    • Validation: Check LC-MS for

      
       peak corresponding to the amide.
      
  • N-Deprotection (The Release):

    • Dissolve the intermediate in DCM (2 mL).

    • Add TFA (1 mL). Stir for 1 hour.

    • Concentrate in vacuo. The resulting TFA salt is ready for N-capping (sulfonylation, alkylation, or urea formation).

SyntheticWorkflow Start Start: Isonicotinic Acid Step1 Hydrogenation (PtO2, H2, AcOH) Start->Step1 Inter1 Piperidine-4-COOH (Isonipecotic Acid) Step1->Inter1 Step2 N-Protection (Boc2O, NaOH) Inter1->Step2 Inter2 N-Boc-Piperidine-4-COOH Step2->Inter2 Step3 Amide Coupling (HATU, R-NH2) Inter2->Step3 Final Target Scaffold (Library Ready) Step3->Final

Figure 2: Step-wise synthetic pathway for generating library-ready piperidine-4-carboxamide scaffolds.

Strategic Application in Medicinal Chemistry

Physicochemical Profile

The scaffold offers a balanced profile for oral bioavailability.

PropertyPiperidine-4-COOHProlineBenzoic AcidSignificance
pKa (Acid) ~4.01.994.2Similar acidity to benzoic acid; less acidic than proline.
pKa (Base) ~10.810.6N/AHighly basic secondary amine; usually protonated at physiological pH.
LogP -2.4 (Zwitterion)-2.51.87High water solubility; requires masking (ester/amide) for membrane permeability.
Geometry Chair (Rigid)EnvelopePlanarPiperidine provides 3D depth lacking in phenyl rings.
Design Strategy: The "Linker" Concept

In Fragment-Based Drug Discovery (FBDD), the piperidine-4-carboxylic acid is used to bridge two hydrophobic pockets.

  • Vector A (Nitrogen): Can be sulfonylated or alkylated to reach a hydrophobic pocket (e.g., S1 pocket in proteases).

  • Vector B (Carboxyl): Converted to an amide or heterocycle to interact with a hydrogen bond donor or metal center (e.g., Zinc in MMPs).

References

  • Eisleb, O., & Schaumann, O. (1939). Dolantin, ein neuartiges Spasmolytikum und Analgetikum (Dolantin, a new antispasmodic and analgesic). Deutsche Medizinische Wochenschrift. (Historical origin of Meperidine).

  • Kerr, D. I., & Ong, J. (1992).[3] GABA agonists and antagonists.[3] Medicinal Research Reviews.[3] (Pharmacology of isonipecotic acid).

  • Müller, G., et al. (2001). Discovery and evaluation of piperidinyl carboxylic acid derivatives as potent alpha(4)beta(1) integrin antagonists.[7] Bioorganic & Medicinal Chemistry Letters.[7] (Application in Integrin inhibitors).

  • Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Tetrahedron.[8] (Conformational analysis).

  • ChemicalBook. (2024). Synthesis of N-Boc-Piperidine-4-carboxylic acid protocols. (Synthetic validation).

Sources

Protocols & Analytical Methods

Method

Protocols for synthesizing 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid from raw materials

Application Note: Scalable Synthesis of 1-(3-Methylbenzoyl)piperidine-4-carboxylic Acid Executive Summary & Strategic Rationale The synthesis of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid (CAS: 401581-32-6) represen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-(3-Methylbenzoyl)piperidine-4-carboxylic Acid

Executive Summary & Strategic Rationale

The synthesis of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid (CAS: 401581-32-6) represents a fundamental transformation in medicinal chemistry: the conversion of a zwitterionic amino acid (isonipecotic acid) into a lipophilic, N-capped scaffold suitable for fragment-based drug discovery (FBDD). This specific moiety often serves as a linker or terminal cap in peptidomimetics and enzyme inhibitors, leveraging the piperidine ring's defined chair conformation to project the carboxylic acid into specific binding pockets.

While amide coupling using carbodiimides (e.g., EDC/NHS) is common, it is often chemically inefficient for this specific substrate due to the unprotected carboxylic acid. This protocol utilizes a modified Schotten-Baumann condition , prioritizing cost-efficiency, scalability, and "green" solvent usage. By operating in a biphasic aqueous system, we eliminate the need for protecting groups on the carboxylic acid, streamlining the workflow from three steps to one.

Reaction Mechanism & Retrosynthetic Logic

The transformation relies on the nucleophilic attack of the secondary amine of isonipecotic acid onto the electrophilic carbonyl of 3-methylbenzoyl chloride.

Critical Mechanistic Insight: Isonipecotic acid exists as a zwitterion. To participate in the reaction, the ammonium moiety must be deprotonated. However, the carboxylic acid must also be ionized (carboxylate) to remain soluble in the aqueous phase and to prevent self-coupling or anhydride formation. Therefore, precise pH control (>10) is required to maintain the nucleophilicity of the amine while the base acts as a scavenger for the HCl byproduct.

DOT Diagram 1: Reaction Pathway & Mechanism

ReactionMechanism SM1 Isonipecotic Acid (Zwitterion) Inter1 Piperidine Carboxylate (Nucleophilic Species) SM1->Inter1 Deprotonation (pH > 10) Base NaOH (aq) Base->Inter1 TS Tetrahedral Intermediate Inter1->TS Nucleophilic Attack Reagent 3-Methylbenzoyl Chloride Reagent->TS Prod 1-(3-Methylbenzoyl) piperidine-4-carboxylic Acid TS->Prod Elimination of Cl- Byprod NaCl + H2O TS->Byprod

Figure 1: Mechanistic flow of the Schotten-Baumann acylation, highlighting the critical deprotonation step.

Experimental Protocol

Safety Warning: 3-Methylbenzoyl chloride is a lachrymator and corrosive. Work in a fume hood. Sodium hydroxide is caustic.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Quantity (Example)Role
Isonipecotic Acid 129.161.012.9 g (100 mmol)Substrate
3-Methylbenzoyl Chloride 154.591.117.0 g (110 mmol)Electrophile
Sodium Hydroxide (NaOH) 40.002.2 - 2.59.0 g (dissolved in 50 mL H2O)Base/Acid Scavenger
Tetrahydrofuran (THF) 72.11N/A50 mLCo-solvent (Optional)
HCl (Conc.) 36.46N/AAs neededpH Adjustment
Step-by-Step Procedure
  • Preparation of the Nucleophile:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve isonipecotic acid (12.9 g) in 10% aqueous NaOH (50 mL) .

    • Expert Note: Ensure the solution is clear. If the substrate does not dissolve, check pH; it must be basic (pH > 10) to solubilize the amino acid as a carboxylate salt.

    • Cool the solution to 0–5 °C using an ice bath. Low temperature suppresses the competitive hydrolysis of the acid chloride.

  • Acylation (The Critical Step):

    • Dilute 3-methylbenzoyl chloride (17.0 g) with an equal volume of dry THF or DCM (optional, but improves mass transfer).

    • Add the acid chloride solution dropwise over 30–45 minutes.

    • Process Control: Simultaneously monitor the pH. If the pH drops below 9, the reaction will stall. Add supplementary 2M NaOH dropwise if necessary to maintain alkalinity.

    • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2–3 hours.

  • Workup & Isolation:

    • Extract the alkaline reaction mixture with Diethyl Ether (2 x 50 mL) .

    • Why? This "alkaline wash" removes any unreacted acid chloride (which hydrolyzes to neutral organic impurities) and neutral organic byproducts, leaving the desired product in the aqueous phase as the sodium salt.

    • Separate the aqueous layer.[2][3]

    • Cool the aqueous layer to 10 °C. Slowly acidify with Conc. HCl to pH 2.0 .

    • Observation: The product will precipitate as a thick white solid.

    • Filter the solid using a Büchner funnel.[4] Wash with cold water (3 x 20 mL) to remove residual salts.

  • Purification:

    • Recrystallization is typically performed using Ethanol/Water (1:1) or Acetonitrile .

    • Dry the solid in a vacuum oven at 50 °C for 12 hours.

Process Validation & Troubleshooting

DOT Diagram 2: Workup & Isolation Logic

WorkupFlow RxnMix Reaction Mixture (pH > 10) Extract Ether Extraction RxnMix->Extract OrgLayer Organic Layer (Discard) Extract->OrgLayer Unreacted Acid Chloride Neutral Impurities AqLayer Aqueous Layer (Contains Product Salt) Extract->AqLayer Acidify Acidify with HCl to pH 2 AqLayer->Acidify Precip Precipitate Formation Acidify->Precip Filter Filtration & Drying Precip->Filter Final Pure Product Filter->Final

Figure 2: Logical flow for the isolation of the acidic product, utilizing pH switching for purification.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chloride before reaction.Ensure temperature is < 5°C during addition. Increase acid chloride equivalents to 1.2.
Oily Product Incomplete acidification or presence of solvent.[2]Ensure pH reaches 2.0. Triturate the oil with hexanes or ether to induce crystallization.
Impurity (SM) pH dropped during reaction.Monitor pH continuously; amine is inactive as ammonium salt (pH < 9).

References

  • Schotten, C. (1884).[5] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[5] Link[5]

  • Baumann, E. (1886).[5] "Ueber eine einfache Methode der Darstellung von Benzoësäureäthern". Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.[5] Link[5]

  • Organic Chemistry Portal. "Schotten-Baumann Reaction." Accessed October 2023.[6] Link

  • PubChem. "1-Benzoylpiperidine-4-carboxylic acid (Analogous Structure)." National Library of Medicine. Link

  • Hammarström, L. G. J., et al. (2002). "A Convenient Preparation of... 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic Acid". Organic Syntheses, 79, 176. (Demonstrates isonipecotic acid derivative handling). Link

Sources

Application

Optimal solvent systems for dissolving 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid

Executive Summary This guide defines the solubility profile and dissolution protocols for 1-(3-methylbenzoyl)piperidine-4-carboxylic acid . As a key intermediate in the synthesis of peptidomimetics and GABA receptor modu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the solubility profile and dissolution protocols for 1-(3-methylbenzoyl)piperidine-4-carboxylic acid . As a key intermediate in the synthesis of peptidomimetics and GABA receptor modulators, this compound exhibits amphiphilic properties defined by a lipophilic 3-methylbenzoyl tail and a polar, ionizable carboxylic acid head.

Successful dissolution requires a strategy that balances these opposing domains.[1] This note provides validated solvent systems for high-concentration stock preparation , aqueous buffering , and crystallization , ensuring reproducibility in biological screening and synthetic workflows.

Chemical Structure & Solubility Analysis

To select the correct solvent, one must understand the molecular interaction forces at play.

  • Lipophilic Domain (Hydrophobic): The N-(3-methylbenzoyl) moiety drives solubility in organic solvents (DCM, DMSO) but limits water solubility.

  • Hydrophilic Domain (Ionizable): The C4-carboxylic acid (pKa ≈ 4.5–4.8) allows for pH-dependent solubility. At pH > 6.0, the compound exists as a carboxylate anion, significantly increasing aqueous solubility.

  • Hydrogen Bonding: The amide carbonyl and carboxylic acid accept and donate hydrogen bonds, making protic solvents (Alcohols) effective but potentially interfering with certain reactions.

Table 1: Solvent Compatibility Matrix
Solvent ClassRecommended SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF Excellent (>100 mM) Primary Stock Solutions , Biological Screening.
Chlorinated DCM, Chloroform Good (>50 mM)Synthetic reactions, Extractions.
Alcohols Methanol, Ethanol Moderate to GoodLC-MS injection, Intermediate dilution.
Ethers THF, DioxaneModerateSynthesis (requires heating for high conc).
Aqueous (Acidic) 0.1 M HCl, WaterPoor (<1 mM) "Crashing out" precipitation.
Aqueous (Basic) PBS (pH 7.4), NaHCO₃Good (>10 mM)Biological assays (as salt form).

Decision Logic for Solvent Selection

The following decision tree guides the researcher to the optimal solvent based on the intended downstream application.

SolventSelection Start Intended Application BioAssay Biological Screening (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Derivatization) Start->Synthesis Purification Purification (Recrystallization) Start->Purification Analysis Analytical (LC-MS / NMR) Start->Analysis DMSO DMSO Stock (50mM) Dilute into Buffer BioAssay->DMSO High Solub. DCM DCM or THF (Inert Atmosphere) Synthesis->DCM Non-protic IPA Isopropanol / Heptane System Purification->IPA Thermal Gradient MeOH Methanol (LC-MS) DMSO-d6 (NMR) Analysis->MeOH Ionization

Figure 1: Decision tree for selecting the optimal solvent system based on experimental requirements.

Detailed Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Best for: Long-term storage, biological assay dosing.

Scientific Rationale: DMSO disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers, ensuring complete dissolution. The stock is stable at -20°C due to DMSO's low freezing point and chemical inertness.

  • Calculate Mass: For 10 mL of 50 mM stock:

    • MW ≈ 247.3 g/mol (Estimate based on C₁₄H₁₇NO₃). Verify exact MW on your specific batch CoA.

    • Target Mass =

      
      .
      
  • Weighing: Weigh ~124 mg of powder into a generic 20 mL amber glass scintillation vial (avoid plastic if possible to prevent leaching).

  • Solvent Addition: Add DMSO (Anhydrous, ≥99.9%) incrementally. Start with 5 mL.

  • Vortexing: Vortex at medium speed for 30 seconds. The solution should be clear and colorless.

  • Volume Adjustment: Transfer to a volumetric flask or use a precision pipette to adjust the final volume to exactly 10 mL with DMSO.

  • Storage: Aliquot into 500 µL tubes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dissolution for Biological Assays (pH Titration)

Best for: Animal studies or assays sensitive to DMSO.

Scientific Rationale: The compound is insoluble in water in its free acid form. By raising the pH above its pKa (~4.5), we deprotonate the carboxylic acid (


), creating a water-soluble salt.
  • Suspension: Suspend 10 mg of compound in 9.0 mL of PBS (Phosphate Buffered Saline, pH 7.4). Note: It will likely remain cloudy.

  • Titration: While stirring, add 0.1 M NaOH dropwise.

  • Monitoring: Monitor clarity. As the pH rises above 6.0, the solution will clarify.

  • Back-Titration (Optional): If the pH exceeds 8.5, carefully back-titrate with dilute HCl to pH 7.4. The salt form should remain in solution.

  • Filtration: Sterilize using a 0.22 µm PVDF syringe filter (Nylon binds proteins; PVDF is preferred for small molecules).

Protocol C: Recrystallization (Purification)

Best for: Purifying crude material after synthesis.

Scientific Rationale: The compound exhibits a steep solubility curve in Isopropanol (IPA). It dissolves at high temperatures but crystallizes upon cooling, rejecting impurities.

  • Dissolution: Place 1.0 g of crude solid in a flask equipped with a reflux condenser.

  • Heating: Add Isopropanol (IPA) (approx. 5–10 mL) and heat to boiling (82°C).

  • Optimization: If solid remains, add IPA in 1 mL increments until fully dissolved at reflux.

  • Anti-solvent (Optional): If the solution is too concentrated, add hot Heptane dropwise until a faint turbidity persists, then add one drop of IPA to clear it.

  • Cooling: Remove from heat. Allow to cool to room temperature slowly (over 2 hours) to form defined crystals. Then cool to 4°C.

  • Collection: Filter the white crystals and wash with cold Heptane. Dry under vacuum at 40°C.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Precipitation in Media "Crash out" effect upon dilution.Ensure final DMSO concentration is <0.5%.[2] Pre-warm media to 37°C before adding stock.
Cloudy Stock Solution Moisture contamination in DMSO.Use anhydrous DMSO. Sonicate at 40°C for 5 mins.
Oil formation (Synthesis) Solvent trapped in crystal lattice.Use a rotovap with a high-vacuum pump; chase with DCM to remove high-boiling solvents.

References

  • PubChem. 1-Benzoylpiperidine-4-carboxylic acid (Compound Summary). National Library of Medicine. Accessed Feb 2026. Link

  • ChemicalBook. 1-Methylpiperidine-4-carboxylic acid Properties and Solubility. Accessed Feb 2026. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for pKa and solubility profiling in drug discovery).
  • Stenutz, R. Piperidine-4-carboxylic acid data sheet. Accessed Feb 2026. Link

  • BenchChem. Carboxylic Acid Derivatization Protocols. Accessed Feb 2026. Link

Sources

Method

Application Note: Preparation and Handling of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid Stock Solutions

Abstract & Scope 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid (C₁₄H₁₇NO₃) is a functionalized piperidine scaffold often utilized in fragment-based drug discovery and as an intermediate in the synthesis of GPCR ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

1-(3-methylbenzoyl)piperidine-4-carboxylic Acid (C₁₄H₁₇NO₃) is a functionalized piperidine scaffold often utilized in fragment-based drug discovery and as an intermediate in the synthesis of GPCR ligands and enzyme inhibitors. While structurally robust, its physicochemical behavior—specifically the pH-dependent solubility of the carboxylic acid moiety—presents distinct challenges in assay preparation.

This guide provides a standardized protocol for preparing high-integrity stock solutions. It addresses the critical "crash-out" risks associated with aqueous dilution and defines the thermodynamic parameters necessary to maintain compound stability during in vitro screening.

Physicochemical Profile

Understanding the fundamental properties of the target molecule is the first step in preventing experimental artifacts.

PropertyValue / DescriptionCritical Implication
Chemical Formula C₁₄H₁₇NO₃Nitrogen is acylated (amide), reducing basicity.
Molecular Weight 247.29 g/mol Essential for Molarity calculations.
Functional Groups Carboxylic Acid (-COOH), Amide-COOH (pKa ~4.5) dictates pH-dependent solubility.
Solubility (DMSO) High (>50 mM)Preferred solvent for primary stock.
Solubility (Aqueous) pH-dependentLow at pH < 5 (Protonated); High at pH > 7 (Ionized).
Hygroscopicity ModerateStore desicated; equilibrate to RT before opening.

Solvent Strategy & Thermodynamics

The Primary Solvent: Anhydrous DMSO

Dimethyl sulfoxide (DMSO) is the mandatory vehicle for the primary stock.

  • Why: It disrupts the intermolecular hydrogen bonding of the carboxylic acid dimer, ensuring complete dissolution.

  • Grade: Use Anhydrous, Sterile-Filtered (≥99.9%) DMSO.[1] Water accumulation in DMSO (due to its hygroscopic nature) can cause gradual precipitation of the compound during -20°C storage.

The Aqueous Transition (The "Crash-Out" Zone)

The most critical failure point occurs when the DMSO stock is diluted into the aqueous assay buffer.

  • Mechanism: In 100% DMSO, the compound exists in a solvated, uncharged state. Upon addition to an aqueous buffer, the DMSO "sheath" is stripped away. If the buffer pH is acidic (below the pKa of ~4.5), the compound remains protonated and neutral, leading to rapid aggregation and precipitation.

  • Solution: Ensure the assay buffer is pH 7.4 or higher . At this pH, the carboxylic acid deprotonates to the carboxylate anion (-COO⁻), significantly increasing aqueous solubility.

Visualizing the Solubility Logic

SolubilityLogic cluster_0 Critical Control Point Solid Solid Compound (Protonated -COOH) DMSO_Stock DMSO Stock (100%) (Solvated, Stable) Solid->DMSO_Stock Dissolution in Anhydrous DMSO Buffer_Acid Acidic Buffer (pH < 5) (Protonated -> Neutral) DMSO_Stock->Buffer_Acid Dilution Buffer_Base Physiological Buffer (pH 7.4) (Deprotonated -> Anionic -COO⁻) DMSO_Stock->Buffer_Base Dilution Precipitate PRECIPITATION RISK (False Negative Data) Buffer_Acid->Precipitate Low Solubility Solution Stable Assay Solution (Bioavailable) Buffer_Base->Solution Electrostatic Repulsion

Figure 1: Solubility logic flow demonstrating the necessity of pH control during the aqueous transition.

Protocol: Primary Stock Preparation (10 mM)

Objective: Create a 10 mM master stock solution in 100% DMSO.

Materials
  • 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid (Solid).[2]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent).

  • Vortex mixer.[1]

  • Amber glass vials (borosilicate) with PTFE-lined caps.

Step-by-Step Procedure
  • Equilibration: Remove the compound vial from the refrigerator/freezer and allow it to warm to room temperature (approx. 30 mins) before opening. This prevents condensation of atmospheric water onto the hygroscopic powder.

  • Weighing:

    • Preferred: If the vendor supplied a specific mass (e.g., 10 mg), dissolve the entire content to avoid weighing errors.

    • Manual: Weigh approximately 5–10 mg into a tared amber vial using an analytical balance (readability 0.01 mg). Record the exact mass (

      
       in mg).
      
  • Calculation: Calculate the volume of DMSO (

    
    ) required to achieve 10 mM concentration.
    
    
    
    
    • Example: For 5.0 mg of compound:

      
      
      
  • Dissolution: Add the calculated volume of DMSO. Vortex rigorously for 30 seconds.

    • Note: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Hold the vial up to a light source. The solution must be crystal clear.

Protocol: Serial Dilution & Assay Setup

Objective: Dilute the stock for an IC50 assay while maintaining constant DMSO concentration (usually 0.1% - 0.5%) to avoid solvent toxicity.

The "Intermediate Plate" Method

Directly pipetting 100% DMSO stock into the assay well often causes local precipitation (the "plume effect"). Use an intermediate dilution step.

Workflow Stock 10 mM Stock (100% DMSO) Inter_Plate Intermediate Plate (100x Conc in Buffer or 100% DMSO Serial) Stock->Inter_Plate Serial Dilution Assay_Plate Assay Plate (Final Conc, 1% DMSO) Inter_Plate->Assay_Plate 1:100 Transfer (Rapid Mixing)

Figure 2: Workflow utilizing an intermediate plate to ensure homogeneity.

Procedure:

  • Prepare Intermediate Plate: Perform your serial dilutions (e.g., 1:3) in 100% DMSO .[1] This ensures the compound remains soluble during the dilution process.

  • Prepare Assay Buffer: Ensure your assay buffer (e.g., PBS, HEPES) is at pH 7.4.

  • Final Transfer: Transfer a small volume (e.g., 0.5 µL) of the serial dilution from the Intermediate Plate into the Assay Plate containing 49.5 µL of buffer/cells.

    • Result: Final DMSO concentration is 1%.

    • Action: Mix immediately by shaking the plate (1000 rpm for 30s) to disperse the DMSO plume before the compound can precipitate.

Storage & Stability (QC)

ParameterRecommendation
Storage Temp -20°C (Short term < 1 month); -80°C (Long term).
Container Amber glass or Polypropylene (PP). Avoid Polystyrene (PS).
Freeze-Thaw Max 3 cycles. Aliquot into single-use volumes (e.g., 50 µL) immediately after prep.
QC Check If stored >6 months, verify via LC-MS. Look for hydrolysis of the amide bond or methyl ester formation (if MeOH was used).

Troubleshooting

Issue: Visible precipitate in the assay well.

  • Cause 1: Buffer pH is too low.

    • Fix: Adjust assay buffer to pH 7.4–8.0.

  • Cause 2:[3][4][5] Concentration exceeds solubility limit (likely >100 µM).

    • Fix: Verify the theoretical solubility. If testing high concentrations, include a "Solubility Control" well (compound + buffer, read absorbance at 600nm for turbidity).

Issue: Inconsistent IC50 data.

  • Cause: Compound adhered to plastic tips during transfer.

    • Fix: Use "Low Retention" pipette tips.

  • Cause: "Crash-out" during the transfer step.

    • Fix: Switch to the "Intermediate Plate" method described in Section 5.

References

  • PubChem. (2025). 1-Benzoylpiperidine-4-carboxylic acid Compound Summary. National Library of Medicine. [Link] (Used as structural surrogate for physicochemical property estimation).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on solubility and pKa in drug discovery).
  • Waybright, T.J., et al. (2009). Best Practices for Compound Management. NIH Chemical Genomics Center. (Guidance on freeze-thaw cycles and DMSO storage).

Sources

Application

Application Note: Functionalization Techniques for the Carboxylic Acid Group in Benzoyl Piperidines

Executive Summary The benzoyl piperidine scaffold—specifically 1-benzoylpiperidine-4-carboxylic acid and its regioisomers—is a privileged pharmacophore in drug discovery, serving as a core motif in GPCR ligands (e.g., or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoyl piperidine scaffold—specifically 1-benzoylpiperidine-4-carboxylic acid and its regioisomers—is a privileged pharmacophore in drug discovery, serving as a core motif in GPCR ligands (e.g., orexin antagonists), enzyme inhibitors (e.g., soluble epoxide hydrolase), and ion channel modulators. While the benzoyl moiety provides essential hydrophobic and steric interactions, the carboxylic acid group serves as the primary vector for diversification.

This guide moves beyond elementary organic synthesis to provide field-proven, high-fidelity protocols for functionalizing this carboxylic acid. We focus on three critical transformations:

  • Amide Coupling: Utilizing T3P® for epimerization-free, scalable synthesis.[1][2]

  • Decarboxylative Cross-Coupling: Accessing

    
     linkages via Ni/Photoredox dual catalysis.[3][4][5]
    
  • Bioisostere Installation: Converting acids to 1,2,4-oxadiazoles to modulate pKa and permeability.

Strategic Analysis & Chemoselectivity

Before initiating functionalization, the stability of the benzoyl amide (the N-C=O bond linking the phenyl ring and piperidine nitrogen) must be considered.

  • Stability: The benzoyl-piperidine bond is a robust tertiary amide. It is generally stable to standard coupling conditions, mild reductions, and transition-metal catalysis.

  • Risk Factors: Avoid harsh acidic hydrolysis (

    
     HCl, reflux) or strong nucleophilic attacks (e.g., 
    
    
    
    without temperature control), which can cleave the core scaffold.
  • Stereochemistry: If the piperidine ring contains adjacent chiral centers (e.g., nipecotic acid derivatives), standard activation methods (SOCl₂, oxalyl chloride) pose a high risk of racemization via ketene intermediates.

Decision Matrix: Functionalization Pathways

FunctionalizationStrategy Start Carboxylic Acid Substrate Target Target Motif Start->Target Amide Amide/Peptide Target->Amide Linker/Solubility Aryl Aryl/Heteroaryl Target->Aryl Core Extension Bioiso Bioisostere Target->Bioiso PK Optimization T3P Protocol A: T3P Coupling (Low Epimerization) Amide->T3P Photo Protocol B: Ni/Ir Photoredox (Decarboxylative) Aryl->Photo Oxadiazole Protocol C: Amidoxime Cyclization Bioiso->Oxadiazole

Figure 1: Strategic decision tree for benzoyl piperidine acid functionalization.

Protocol A: High-Fidelity Amide Coupling (T3P System)

Rationale: Traditional reagents like EDC/HOBt or HATU are effective but often require tedious chromatographic purification to remove urea byproducts or tetramethylurea. Propylphosphonic anhydride (T3P®) is the superior choice for this scaffold because:

  • Zero Epimerization: It activates the acid without generating highly basic intermediates.

  • Water-Soluble Byproducts: The phosphonate byproduct is washed away with water, often eliminating the need for column chromatography.

  • Safety: It avoids the explosion risks associated with HOBt/HOAt.

Materials
  • Substrate: 1-Benzoylpiperidine-4-carboxylic acid (

    
     equiv).
    
  • Amine: Primary or secondary amine (

    
     - 
    
    
    
    equiv).
  • Reagent: T3P (

    
     w/w in EtOAc or DMF) (
    
    
    
    -
    
    
    equiv).
  • Base: Diisopropylethylamine (DIPEA) or Pyridine (

    
     equiv).
    
  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).

Step-by-Step Procedure
  • Dissolution: Charge a round-bottom flask with the carboxylic acid (

    
     mmol) and the amine (
    
    
    
    mmol) in EtOAc (
    
    
    mL,
    
    
    M).
  • Base Addition: Cool the mixture to

    
     (ice bath). Add DIPEA (
    
    
    
    mmol) dropwise. Note: Pyridine is preferred if the acid is extremely prone to racemization.
  • Activation: Add T3P solution (

    
     mmol) dropwise over 5 minutes.
    
  • Reaction: Allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. Monitor by LC-MS.[6]

    • Checkpoint: If conversion is

      
       after 2 hours, heat to 
      
      
      
      . T3P is thermally stable.
  • Workup (The "T3P Advantage"):

    • Dilute with water (

      
       mL).
      
    • Separate phases.[7]

    • Wash organic layer with

      
       HCl (to remove unreacted amine/pyridine), then sat. 
      
      
      
      (to remove unreacted acid), and finally brine.
  • Isolation: Dry over

    
    , filter, and concentrate. Most products are obtained in 
    
    
    
    purity without chromatography.

Key Reference: Dunetz, J. R., et al. Org.[1][5] Lett. 2011 [1].[1]

Protocol B: Decarboxylative Cross-Coupling (Ni/Photoredox)[4]

Rationale: Connecting an aryl group directly to the piperidine C4 position (forming a


 bond) traditionally requires synthesizing the organozinc or boronic acid derivative. The MacMillan/Doyle decarboxylative protocol  allows direct coupling of the carboxylic acid with aryl halides, using the acid as a "native" handle.
Mechanism Visualization

Photoredox Light Blue LED (450 nm) Ir Ir(III)* Excited State Light->Ir Excitation Acid R-COOH (Piperidine Acid) Ir->Acid SET (Single Electron Transfer) Radical R• (Alkyl Radical) Acid->Radical Oxidation & -CO2 Ni_Cycle Ni(0)/Ni(II) Catalytic Cycle Radical->Ni_Cycle Radical Capture Product R-Ar Product Ni_Cycle->Product Reductive Elimination ArX Ar-Br (Aryl Halide) ArX->Ni_Cycle Oxidative Addition

Figure 2: Dual catalytic cycle merging Iridium photoredox and Nickel cross-coupling.

Materials
  • Catalyst 1 (Photo):

    
     (
    
    
    
    mol%).
  • Catalyst 2 (Metal):

    
     (
    
    
    
    mol%) with ligand dtbbpy (
    
    
    mol%).
  • Base:

    
     (
    
    
    
    equiv).
  • Solvent: DMF or DMSO (degassed).

  • Light Source: Blue LED (Kessil or similar, ~450 nm).

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line): In a 2-dram vial, combine the benzoyl piperidine acid (

    
     mmol), aryl bromide (
    
    
    
    mmol), Ir-catalyst (
    
    
    mol%), Ni-catalyst (
    
    
    mol%), ligand (
    
    
    mol%), and base.
  • Solvent: Add degassed DMF (

    
     mL, 
    
    
    
    M).
  • Irradiation: Seal the vial. Place it 2–3 cm from the Blue LED source. Use a fan to keep the reaction temp

    
    .
    
  • Timecourse: Stir vigorously under light for 18–24 hours.

  • Workup:

    • Dilute with EtOAc and water.

    • Filter through a Celite pad (crucial to remove Ni salts).

    • Extract with EtOAc (

      
      ).
      
  • Purification: Silica gel chromatography is required.

Expert Insight: The benzoyl group on the nitrogen is beneficial here; it prevents the amine from poisoning the Nickel catalyst, which can happen with free secondary amines.

Key Reference: Zuo, Z., et al. Science 2014 [2].

Protocol C: Bioisostere Installation (1,2,4-Oxadiazole)

Rationale: Replacing the carboxylic acid with a 1,2,4-oxadiazole can improve metabolic stability (avoiding glucuronidation) and membrane permeability while maintaining the H-bond acceptor profile.

Materials
  • Reagent A: Amidoxime (derived from a nitrile,

    
    ).
    
  • Coupling Agent: CDI (Carbonyldiimidazole) or T3P.

  • Solvent: DMF or Diglyme.

Step-by-Step Procedure
  • Activation: Dissolve 1-benzoylpiperidine-4-carboxylic acid (

    
     mmol) in DMF (
    
    
    
    mL). Add CDI (
    
    
    mmol). Stir at RT for 30 mins until
    
    
    evolution ceases.
    • Intermediate: This forms the reactive acyl imidazole.

  • Addition: Add the aryl amidoxime (

    
     mmol). Stir at RT for 1 hour.
    
    • Observation: This forms the O-acyl amidoxime intermediate (often visible by LCMS).

  • Cyclization: Heat the reaction mixture to

    
     - 
    
    
    
    for 4–6 hours.
    • Mechanism:[2][3][5][7][8][9][10] Thermal dehydration closes the ring to form the 1,2,4-oxadiazole.

  • Workup: Cool to RT. Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Key Reference: Bostrom, J., et al. J. Med.[5] Chem. 2012 [3].

Summary of Quantitative Data

ParameterProtocol A (T3P Amide)Protocol B (Ni/Photo)Protocol C (Oxadiazole)
Typical Yield 85–98%50–75%60–80%
Reaction Time 2–4 h18–24 h6–12 h
Purification Extraction (High Purity)Column ChromatographyCrystallization/Column
Scale mg to kgmg to gmg to kg
Key Risk Epimerization (Low with T3P)Catalyst Poisoning (

)
Thermal Decomposition

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link] (Context: T3P methodology).

  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative arylation of α-amino acids via photoredox catalysis. Science. [Link] (Context: Decarboxylative coupling mechanism).

  • Bostrom, J., Hogner, A., Llinas, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link] (Context: Bioisostere properties and synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting HPLC peak tailing in 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid analysis

Topic: 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid Analysis Executive Summary: Know Your Molecule Before troubleshooting, we must define the physicochemical "personality" of 1-(3-methylbenzoyl)piperidine-4-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid Analysis

Executive Summary: Know Your Molecule

Before troubleshooting, we must define the physicochemical "personality" of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid . A common error in method development for this class of compounds is misidentifying the source of the basicity.

  • The Piperidine Ring: In this specific molecule, the piperidine nitrogen is attached to a benzoyl group. It is an amide , not an amine. It is neutral and non-basic. It will not interact with silanols via cation exchange like a standard piperidine would.

  • The Carboxylic Acid: This is the sole ionizable group (pKa

    
     3.8 – 4.2).
    
  • The Root Cause: Peak tailing for this molecule is almost exclusively driven by ionization equilibrium (running at the wrong pH) or metal chelation (carboxylates binding to stainless steel or silica impurities).

Interactive Troubleshooting Logic

Use this decision tree to diagnose the specific cause of your peak tailing.

TroubleshootingTree Start START: Peak Tailing Observed CheckpH Step 1: Check Mobile Phase pH Start->CheckpH IsNearPKa Is pH between 3.0 and 5.0? CheckpH->IsNearPKa FixpH Action: Lower pH to < 2.5 (Suppress Ionization) IsNearPKa->FixpH Yes CheckDiluent Step 2: Check Sample Diluent IsNearPKa->CheckDiluent No (pH is <2.5 or >6.0) IsStrongDiluent Is Diluent 100% Organic or Stronger than Mobile Phase? CheckDiluent->IsStrongDiluent FixDiluent Action: Match Diluent to Initial Mobile Phase IsStrongDiluent->FixDiluent Yes CheckChelation Step 3: Metal Chelation Check IsStrongDiluent->CheckChelation No IsChelating Does peak improve with 0.1% TFA or EDTA? CheckChelation->IsChelating FixChelation Action: Use Low-Metal Column or Passivate System IsChelating->FixChelation Yes Hardware Step 4: Hardware/Column Void IsChelating->Hardware No

Figure 1: Diagnostic logic flow for acidic amide derivatives. Blue nodes indicate diagnostic steps; Red nodes indicate corrective actions.

Module 1: The Ionization Trap (The #1 Cause)

The Issue: The carboxylic acid moiety has a pKa near 4.0. If you run your HPLC method using a standard ammonium acetate/formate buffer at pH 4.0–4.5, the molecule exists as a mixture of neutral (


) and ionized (

) species. These two forms interact differently with the C18 stationary phase, causing the peak to "smear" or tail.

The Solution: You must force the molecule into a single state.

StrategypH TargetMechanismProsCons
Suppression (Recommended) pH < 2.5 100% Protonated (

). Behaves like a neutral hydrophobic molecule.
Sharpest peaks; Maximum retention on C18.Requires low-pH stable column (Steric Protected C18).
Ionization pH > 6.0 100% Deprotonated (

).
Good symmetry if no metals present.Drastically reduced retention on C18 (elutes near void).

Protocol:

  • Acidify: Use 0.1% Trifluoroacetic Acid (TFA) in water as Mobile Phase A. TFA is a strong acid (pH ~2.0) and an ion-pairing agent that masks interactions.

  • Alternative (MS Compatible): If TFA suppresses your MS signal too much, use 0.1% Formic Acid (pH ~2.7). If tailing persists, add 5-10 mM Ammonium Formate to stabilize the pH.

Expert Insight: Do not use "pH 7 phosphate buffer" unless you are prepared for the analyte to elute very early. The ionized carboxylate is very polar and hates the C18 chain.

Module 2: Metal Chelation & Silanol Activity

The Issue: Carboxylic acids are ligands; they love to bind to iron (Fe) or aluminum (Al) impurities in older silica or stainless steel frits. This results in severe tailing that looks like "shark fins."

Diagnostic Test: Add a chelating agent to your mobile phase. If the peak shape suddenly improves, you have a metal problem.

  • Test Additive: 0.1% TFA (works as a chelator) or 20µM EDTA (if using UV detection only).

Corrective Actions:

  • Column Selection: Switch to a "Type B" High-Purity Silica column (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus, or Phenomenex Luna Omega). These have <10 ppm metal content.

  • System Passivation: Flush your LC system with 30% Phosphoric Acid (overnight) to remove iron oxides from stainless steel tubing, then rinse thoroughly with water.

Module 3: Sample Diluent Mismatch (The "Fronting-Tailing" Hybrid)

The Issue: 1-(3-methylbenzoyl)piperidine-4-carboxylic acid is moderately hydrophobic. Researchers often dissolve it in 100% Methanol or Acetonitrile to ensure solubility. When a slug of strong solvent (MeOH) enters a mobile phase of 90% Water, the analyte travels faster than the mobile phase at the head of the column. This causes peak distortion that can look like tailing or band broadening.[1][2][3]

Protocol:

  • The "Weak Solvent" Rule: Dissolve the sample in the initial mobile phase composition (e.g., 90% Water / 10% ACN).

  • Solubility Fix: If the sample crashes out in water:

    • Dissolve in a small volume of DMSO or MeOH.

    • Dilute immediately with the acidic aqueous buffer (Mobile Phase A).

    • Ensure the final injection solvent is <30% organic.

Frequently Asked Questions (FAQs)

Q: Should I add Triethylamine (TEA) to fix the tailing? A: NO. TEA is used to block silanols from interacting with basic amines. Your molecule is an amide (neutral) and an acid. TEA will not help and might actually cause ion-pairing issues with the carboxylic acid, altering retention unpredictably. Stick to Acidic Modifiers (TFA/Formic).

Q: My peak is splitting at the top. Is this tailing? A: No, a split peak usually indicates Column Overload or Phase Collapse .

  • Check Overload: Dilute the sample 1:10 and inject. If the split disappears and becomes a single sharp peak, you were injecting too much mass.

  • Check Phase Collapse: If you are running 100% aqueous mobile phase on a standard C18, the chains may have collapsed. Ensure you have at least 3-5% organic solvent in your starting gradient.

Q: Can I use a HILIC column instead? A: Yes. If you cannot get retention on C18 because the molecule is too polar (due to the acid group), HILIC is a great alternative. The carboxylic acid will be ionized (polar) and retain well on a bare silica or amide HILIC column using an Acetonitrile/Ammonium Formate buffer system.

References
  • Effect of pH on HPLC Separation of Acidic Compounds. Shimadzu Application Guide. Explains the suppression of ionization for acidic analytes to increase retention and improve shape.[4][5] Link

  • Troubleshooting Peak Tailing: Analyte and Surface Silanol Interactions. LCGC North America, 2019. Details the interaction of polar functional groups with silica and the role of end-capping. Link

  • Mechanistic studies to understand peak tailing due to carboxylic acid-silanophilic interactions. Journal of Chromatography A, 2024.[6] Highlights that carboxylic acids can interact with vicinal silanols and metals, distinct from base tailing. Link

  • pKa Data for Piperidine-4-carboxylic acid. PubChem & ChemBK. Confirms the pKa of the carboxylic acid moiety is approximately 3.7–4.0 and the absence of a basic amine pKa in amide derivatives. Link

  • Troubleshooting Peak Shape Problems. Waters Corporation Support. Definitive guide on distinguishing chemical tailing (pH/Silanol) from physical tailing (voids/fittings). Link

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid Derivatives

Welcome to the technical support center for the synthesis and derivatization of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid and its analogues. This guide is designed for researchers, medicinal chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and derivatization of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid and its analogues. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this important scaffold. The inherent steric bulk of the 3-methylbenzoyl group can often lead to sluggish reactions and low yields, particularly in amide coupling and other derivatization reactions at the 4-position of the piperidine ring.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these steric challenges and achieve your synthetic goals.

Table of Contents

  • Understanding the Challenge: Steric Hindrance in Focus

  • Frequently Asked Questions (FAQs)

    • Why is my amide coupling reaction with 1-(3-methylbenzoyl)piperidine-4-carboxylic acid so slow?

    • What are the best coupling reagents for sterically hindered substrates like this?

    • Can changing the solvent or temperature improve my reaction yield?

    • Are there alternative strategies to form the amide bond if standard coupling fails?

  • Troubleshooting Guide: A Step-by-Step Approach

    • Problem 1: Low Yield in Amide Coupling Reactions

      • Protocol 1.1: Optimization of Coupling Reagent and Additives

      • Protocol 1.2: High-Temperature Microwave-Assisted Synthesis

    • Problem 2: Incomplete Reaction or Stalling

      • Protocol 2.1: Use of Lewis Acid Catalysts

    • Problem 3: Epimerization at Adjacent Stereocenters

  • References

Understanding the Challenge: Steric Hindrance in Focus

The primary synthetic hurdle in working with 1-(3-methylbenzoyl)piperidine-4-carboxylic acid derivatives stems from steric hindrance. The 3-methylbenzoyl group, while often crucial for biological activity, creates a sterically congested environment around the piperidine nitrogen. This bulk can restrict the approach of reagents to the carboxylic acid at the 4-position, significantly slowing down reaction rates for amide bond formation.[1]

The piperidine ring itself exists in a chair conformation, and the axial or equatorial position of the carboxylic acid can further influence its accessibility.[2] The combination of the bulky N-acyl group and the conformational rigidity of the piperidine ring necessitates carefully optimized reaction conditions to achieve efficient transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with 1-(3-methylbenzoyl)piperidine-4-carboxylic acid so slow?

The slow reaction rate is primarily due to the steric hindrance imposed by the 3-methylbenzoyl group on the piperidine nitrogen. This bulky substituent can shield the carboxylic acid at the 4-position, making it difficult for the amine nucleophile to approach and react, even after activation of the carboxylic acid.[1][3]

Q2: What are the best coupling reagents for sterically hindered substrates like this?

For sterically hindered amide bond formations, more potent coupling reagents are often required. While standard reagents like EDC/HOBt can be effective, you may see better results with uronium/aminium or phosphonium-based reagents.

Coupling ReagentClassKey Advantages for Hindered Couplings
HATU, HBTU Uronium/AminiumHigh reactivity, forms highly activated esters.[4][5]
PyBOP, PyAOP PhosphoniumExcellent for hindered systems, less risk of racemization.
T3P® Phosphonic AnhydridePowerful dehydrating agent, often used in industrial settings.[4]
DCC/DMAP CarbodiimideA classic combination, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[6]

Q3: Can changing the solvent or temperature improve my reaction yield?

Absolutely. For sterically demanding reactions, moving to a higher boiling point solvent like DMF, DMAc, or NMP and increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Microwave-assisted synthesis is also an excellent technique for accelerating these sluggish reactions. Inert solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally recommended to avoid side reactions with the acylating agent.[1]

Q4: Are there alternative strategies to form the amide bond if standard coupling fails?

If standard coupling methods are unsuccessful, you can consider converting the carboxylic acid to a more reactive intermediate first.

  • Acyl Chloride Formation: Convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily couple with amines, often at lower temperatures.[5]

  • Mixed Anhydride Method: React the carboxylic acid with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a base to form a mixed anhydride, which then reacts with the amine.

Experimental Workflow: Acyl Chloride Strategy

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 1-(3-methylbenzoyl)piperidine-4-carboxylic acid C Acyl Chloride Intermediate A->C DCM, 0 °C to RT B SOCl₂ or (COCl)₂ E Desired Amide Derivative C->E Base (e.g., Et₃N), DCM D Amine (R-NH₂)

Caption: Acyl chloride formation workflow.

Troubleshooting Guide: A Step-by-Step Approach

Problem 1: Low Yield in Amide Coupling Reactions

Low yields are the most common issue when working with these sterically encumbered substrates. The following protocols offer strategies to improve coupling efficiency.

This protocol focuses on using a high-reactivity uronium salt coupling reagent, HATU, which is often effective for challenging amide bond formations.[4][5]

Materials:

  • 1-(3-methylbenzoyl)piperidine-4-carboxylic acid

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(3-methylbenzoyl)piperidine-4-carboxylic acid (1.0 equiv.).

  • Dissolve the acid in anhydrous DMF.

  • Add the amine (1.1 equiv.) to the solution.

  • Add HATU (1.2 equiv.) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale: HATU, in the presence of a non-nucleophilic base like DIPEA, efficiently converts the carboxylic acid to a highly reactive OAt-active ester, which can overcome the steric barrier to react with the amine.[6]

Microwave irradiation can significantly accelerate sluggish reactions by providing efficient and uniform heating.

Materials:

  • 1-(3-methylbenzoyl)piperidine-4-carboxylic acid

  • Amine of interest

  • Coupling reagent (e.g., T3P® or HATU)

  • Base (e.g., DIPEA)

  • High boiling point solvent (e.g., DMAc or NMP)

  • Microwave synthesis vial

Procedure:

  • In a microwave synthesis vial, combine 1-(3-methylbenzoyl)piperidine-4-carboxylic acid (1.0 equiv.), the amine (1.2 equiv.), the coupling reagent (1.3 equiv.), and the base (2.5 equiv.).

  • Add the high boiling point solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS after cooling.

  • Work up and purify the product as described in Protocol 1.1.

Rationale: The high temperatures achieved with microwave heating provide the kinetic energy needed to overcome the steric hindrance, leading to faster reaction times and often improved yields.

Problem 2: Incomplete Reaction or Stalling

If the reaction starts but fails to reach completion, a Lewis acid catalyst may help to further activate the electrophile.

Lewis acids can coordinate to the carbonyl oxygen of the activated carboxylic acid intermediate, making it more electrophilic and susceptible to nucleophilic attack.

Materials:

  • Pre-formed activated ester (e.g., from reaction with EDC/HOBt) or in-situ generation with a coupling reagent.

  • Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃, or TiCl₄[7])

  • Anhydrous, non-coordinating solvent (e.g., DCM or toluene)

Procedure:

  • Follow a standard coupling procedure (e.g., Protocol 1.1) to the point of adding the base.

  • After adding the coupling reagent and base, add a catalytic amount of the Lewis acid (5-10 mol%).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction for consumption of the starting material.

  • Work up and purify as usual.

Rationale: The Lewis acid enhances the electrophilicity of the activated acid, facilitating the reaction with the sterically hindered amine. Zirconium(IV) catalysts have also been shown to be effective in direct amidation reactions.[7]

Troubleshooting Decision Tree

start Low Yield in Amide Coupling reagent Switch to High-Activity Reagent (HATU, PyBOP) start->reagent temp Increase Temperature / Use Microwave start->temp success Improved Yield reagent->success fail Still Low Yield reagent->fail No Improvement temp->success temp->fail No Improvement acyl Convert to Acyl Chloride acyl->success lewis Add Catalytic Lewis Acid lewis->success fail->acyl fail->lewis

Caption: Decision tree for troubleshooting low yields.

Problem 3: Epimerization at Adjacent Stereocenters

If your piperidine or amine contains stereocenters adjacent to the reacting functional groups, the reaction conditions, particularly the base and temperature, can sometimes lead to epimerization.

Mitigation Strategies:

  • Choice of Base: Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine instead of triethylamine.

  • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C and only warm if necessary.

  • Additive Choice: Additives like HOBt or HOAt can help to suppress racemization by forming less reactive, more stable activated esters.

References

  • Iesce, M. R., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available from: [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. Available from: [Link]

  • Warner, S. L., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available from: [Link]

  • Schäfer, G., & Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. Available from: [Link]

  • Gogoi, P., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Available from: [Link]

  • Prasanna, V., et al. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. PMC. Available from: [Link]

  • Debnath, M., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Available from: [Link]

  • de Freitas, R. F., et al. (2022). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available from: [Link]

  • Cikotiene, I., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available from: [Link]

  • Chen, K., et al. (2022). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. PMC. Available from: [Link]

  • Qu, Y., & Farrell, N. P. (2002). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. PubMed. Available from: [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

  • ResearchGate. How to overcome Steric Hindrance? Available from: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available from: [Link]

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. Available from: [Link]

  • Sbardella, G., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC. Available from: [Link]

  • Subudhi, A. K., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • Organic Syntheses. Benzoyl piperidine. Available from: [Link]

  • Lehel, S., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available from: [Link]

  • SIELC Technologies. 1-Acetylpiperidine-4-carboxylic acid. Available from: [Link]

  • ResearchGate. Influence of piperidine ring on stability and reactivity of piperine. Available from: [Link]

  • Lee, T. S., et al. (2020). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. PMC. Available from: [Link]

  • D'Alonzo, D., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. Available from: [Link]

  • Coldwell, M., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available from: [Link]

  • Chemical Science. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available from: [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE... Available from: [Link]

  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Available from: [Link]

Sources

Troubleshooting

Optimizing pH conditions for stability of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid

Topic: Optimizing pH Conditions for Stability & Solubility Introduction: The Stability-Solubility Paradox Welcome to the Technical Support Center. This guide addresses the physicochemical behavior of 1-(3-methylbenzoyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH Conditions for Stability & Solubility

Introduction: The Stability-Solubility Paradox

Welcome to the Technical Support Center. This guide addresses the physicochemical behavior of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid . As a researcher, you are likely using this compound as a scaffold in fragment-based drug discovery or as a specific inhibitor.

The core challenge with this molecule is a physicochemical paradox :

  • Solubility requires a higher pH (to ionize the carboxylic acid).

  • Stability (of the amide bond) favors a neutral-to-slightly-acidic pH to prevent hydrolysis.

This guide provides the precise operational window to balance these opposing forces.

Module 1: The Physicochemical Matrix

Structural Analysis & pKa

To handle this compound, you must understand its ionization states.

  • Functional Group A (Carboxylic Acid): The piperidine-4-carboxylic acid moiety has a pKa of approximately 4.2 – 4.5 .

  • Functional Group B (Tertiary Amide): The N-(3-methylbenzoyl) linkage is neutral . Unlike a free piperidine (pKa ~11), this nitrogen is not basic due to resonance delocalization with the carbonyl.

The Operational Window
pH ZoneStateSolubilityStability RiskRecommendation
pH < 3.0 Protonated (COOH)Low (Precipitation risk)Acid Hydrolysis (Slow)Avoid for stock solutions.
pH 4.0 - 5.5 Buffer RegionModerateHigh StabilityGood for LC-MS mobile phases.
pH 6.0 - 8.0 Ionized (COO⁻)High High StabilityOPTIMAL for assays/storage.
pH > 10.0 Ionized (COO⁻)HighBase Hydrolysis (Fast) Avoid prolonged exposure.
Degradation Pathway Visualization

The following diagram illustrates the degradation mechanism you must prevent.

DegradationPathway Parent Parent Compound 1-(3-methylbenzoyl)piperidine-4-carboxylic acid Inter Tetrahedral Intermediate Parent->Inter Nucleophilic Attack (OH- or H2O) Prod1 Degradant A Piperidine-4-carboxylic acid (Isonipecotic Acid) Inter->Prod1 C-N Bond Cleavage Prod2 Degradant B 3-Methylbenzoic Acid Inter->Prod2 Release

Caption: Figure 1. Hydrolysis pathway of the tertiary amide bond.[1] Base-catalyzed hydrolysis (pH > 10) proceeds via hydroxide attack on the carbonyl carbon.

Module 2: Troubleshooting Guide

Issue 1: "My compound is crashing out of solution."

Diagnosis: The pH is likely below the pKa (4.2). Mechanism: At pH < 4, the carboxylic acid is protonated (


). This neutral species is significantly less soluble in aqueous media than the carboxylate anion (

). Corrective Action:
  • Check the pH of your buffer.

  • Adjust pH to 7.4 using Phosphate Buffered Saline (PBS) or HEPES.

  • Note: If using DMSO stocks, ensure the dilution into aqueous buffer does not locally drop the pH if the buffer capacity is weak.

Issue 2: "I see a growing impurity peak at RRT 0.3 in HPLC."

Diagnosis: Amide Hydrolysis. Mechanism: The peak at low Relative Retention Time (RRT) is likely piperidine-4-carboxylic acid (highly polar, elutes near void volume). The later eluting peak (if visible) is 3-methylbenzoic acid. Corrective Action:

  • Stop heating: Are you using heat to dissolve the solid? High temperature accelerates amide hydrolysis exponentially.

  • Check Buffer: Are you using a carbonate or borate buffer (pH > 9)? Switch to Ammonium Acetate (pH 6.5) or Phosphate (pH 7.4).

Issue 3: "LC-MS signal is suppressing."

Diagnosis: Ion pairing or pH mismatch. Corrective Action:

  • Use Ammonium Formate (pH 3-4) or Ammonium Acetate (pH 5-6) for the mobile phase.

  • Avoid non-volatile buffers like Phosphate if using Mass Spec.

  • The compound ionizes best in Negative Mode (ESI-) as

    
     due to the carboxylic acid, or Positive Mode (ESI+)  as 
    
    
    
    on the amide oxygen/nitrogen.

Module 3: Experimental Protocols

Protocol A: pH-Rate Profile Determination

Use this protocol to validate stability for your specific formulation.

Objective: Determine the rate constant (


) of degradation at different pH values.

Workflow Diagram:

StabilityWorkflow Step1 1. Prepare Buffers (pH 2.0, 4.0, 7.4, 10.0, 12.0) Ionic Strength = 0.1 M Step2 2. Spike Compound Final Conc: 50 µM <1% DMSO Step1->Step2 Step3 3. Incubation Thermostat at 40°C (Accelerated Condition) Step2->Step3 Step4 4. Sampling Timepoints: 0, 4, 8, 24, 48 hrs Step3->Step4 Step5 5. Quench Neutralize pH to 6.0 immediately Step4->Step5 Step6 6. HPLC Analysis Calculate % Remaining Step5->Step6

Caption: Figure 2. Workflow for establishing the pH-stability profile.

Step-by-Step:

  • Buffer Prep: Prepare 50mM buffers: Phosphate (pH 2, 7.4), Acetate (pH 4), Borate (pH 10). Adjust ionic strength with NaCl.[2]

  • Stock Solution: Dissolve 10 mg of compound in 1 mL DMSO.

  • Initiation: Add 10 µL stock to 990 µL of each pre-warmed buffer (40°C).

  • Analysis: Inject onto C18 column (Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile).

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store the stock solution in DMSO? A: Yes. The compound is stable in anhydrous DMSO at -20°C for >1 year. However, avoid repeated freeze-thaw cycles which can introduce moisture. Moisture in DMSO can lead to hydrolysis over time.

Q: Is the compound light-sensitive? A: The benzoyl moiety absorbs UV, but 3-methyl substitution does not make it highly photo-labile compared to nitro- or chloro- derivatives. Standard amber vials are sufficient.

Q: Why does the retention time shift in my method? A: This is a classic sign of pH fluctuation in your mobile phase. Because the molecule has a carboxylic acid (pKa ~4.2), small changes in mobile phase pH near 4.0 will drastically change the ionization ratio (neutral vs. anionic), causing retention time shifts. Lock your mobile phase pH at 2.5 (fully protonated) or 6.0 (fully ionized) to stabilize retention.

References

  • Amide Hydrolysis Mechanisms

    • Brown, R. S., et al. "Hydrolysis of Amides. Kinetics and Mechanism." Journal of the American Chemical Society.[1]

    • Context: Establishes the fundamental kinetics of tertiary amide cleavage, showing base catalysis is generally dominant over acid c
  • pKa of Piperidine-4-carboxylic Acid Derivatives

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3773, Piperidine-4-carboxylic acid.
    • Context: Provides the baseline pKa values for the isonipecotic acid core (pKa1 ≈ 4.0 for COOH).
  • Forced Degradation Guidelines

    • ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
    • Context: The regulatory standard for designing the stress testing protocols (Acid/Base/He
  • HPLC Method Development for Ionizable Compounds

    • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development.
    • Context: Authoritative source on controlling pH to stabilize retention times of weak acids (Module 4).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Infrared Spectroscopy of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid: An Analysis of Characteristic Bands

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy absorption bands for the compound 1-(3-methylbenzoyl)piperidine-4-carboxylic acid. Designed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy absorption bands for the compound 1-(3-methylbenzoyl)piperidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list to explain the structural origins of the spectral features, offering a framework for confirming molecular identity and purity. We will compare the expected spectrum with that of its constituent chemical fragments to build a comprehensive and validated understanding of its vibrational properties.

The Structural Rationale: Why IR Spectroscopy is a Powerful Tool for this Molecule

Infrared spectroscopy is a cornerstone technique in chemical analysis, predicated on the principle that molecular bonds vibrate at specific, quantifiable frequencies.[1] When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint.

For a molecule as complex as 1-(3-methylbenzoyl)piperidine-4-carboxylic acid, which contains multiple functional groups, IR spectroscopy is particularly illuminating. The structure presents three key vibrational domains: the carboxylic acid moiety, the tertiary amide linkage, and the substituted aromatic-aliphatic scaffold. Each domain contributes distinct and identifiable peaks to the spectrum, allowing for a detailed structural confirmation.

Figure 1: Molecular structure of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid with key functional groups highlighted.

Predicted IR Absorption Bands: A Region-by-Region Interpretation

The IR spectrum can be logically divided into distinct regions, each providing specific structural information. Below is a detailed breakdown of the expected absorption bands for our target molecule.

The O-H and C-H Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of hydrogen atoms bonded to oxygen and carbon.

  • Carboxylic Acid O-H Stretch (3300-2500 cm⁻¹): The most prominent feature of a carboxylic acid is an extremely broad and strong absorption band for the O-H stretching vibration.[2][3] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a wide distribution of O-H bond lengths and vibrational energies, often resulting in a "messy" absorption pattern.[1][2] This band is typically centered around 3000 cm⁻¹.[2]

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): The C-H bonds on the 3-methylbenzoyl ring will produce sharp, medium-intensity peaks just above 3000 cm⁻¹. The presence of these peaks is a clear indicator of the aromatic system.

  • Aliphatic C-H Stretch (3000-2850 cm⁻¹): Conversely, the C-H bonds of the piperidine ring and the methyl group will exhibit sharp, strong stretching bands just below 3000 cm⁻¹. The presence of multiple peaks in this narrow range reflects the symmetric and asymmetric stretching modes of the CH₂ and CH₃ groups.

The Carbonyl (C=O) Double Bond Region (1800 cm⁻¹ - 1600 cm⁻¹)

This region is arguably the most diagnostically significant for 1-(3-methylbenzoyl)piperidine-4-carboxylic acid, as two distinct carbonyl groups are present. The precise location of a C=O stretch is sensitive to its electronic environment.

  • Carboxylic Acid C=O Stretch (1725-1700 cm⁻¹): The carbonyl group of the carboxylic acid is expected to produce a very strong and sharp absorption band. In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers, which shifts the C=O absorption to a lower frequency, generally in the 1720-1710 cm⁻¹ range.[4]

  • Tertiary Amide C=O Stretch (1650-1630 cm⁻¹): The tertiary amide carbonyl (the benzoyl group attached to the piperidine nitrogen) will also show a strong absorption. Due to resonance with the nitrogen lone pair, the C=O double bond has more single-bond character, weakening it and lowering its stretching frequency compared to the carboxylic acid carbonyl.[5] This peak is typically found in the 1680-1630 cm⁻¹ range.[6] The clear separation of these two strong C=O bands is a powerful piece of evidence for the successful formation of the target molecule.

The Fingerprint Region (1600 cm⁻¹ - 600 cm⁻¹)

This region contains a wealth of complex vibrational information, including bending and stretching frequencies that are unique to the overall molecular structure.

  • Aromatic C=C Stretches (1600-1450 cm⁻¹): The benzene ring exhibits characteristic C=C bond stretching vibrations, which typically appear as a series of sharp bands of variable intensity in this range.

  • Aliphatic C-H Bending (1470-1350 cm⁻¹): The CH₂ and CH₃ groups of the piperidine ring and methyl substituent give rise to scissoring and bending vibrations here.

  • Carboxylic C-O Stretch and O-H Bend (1320-1210 cm⁻¹ and 1440-1395 cm⁻¹): Carboxylic acids display a strong C-O stretching band between 1320-1210 cm⁻¹.[2] Additionally, an in-plane O-H bending vibration is found between 1440-1395 cm⁻¹.[2]

  • Carboxylic O-H Out-of-Plane Bend (~920 cm⁻¹): A broad, medium-intensity band resulting from the out-of-plane O-H bend of the hydrogen-bonded dimer is another characteristic feature of carboxylic acids, often centered around 920 cm⁻¹.[2][7]

  • C-N Stretch (1250-1020 cm⁻¹): The stretching vibration of the C-N bond in the tertiary amide and piperidine ring will appear in this region.[8]

Data Summary and Comparison

To objectively evaluate the spectrum, it is crucial to compare the observed peaks with known values for related compounds. The table below summarizes the expected characteristic bands for our target molecule.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid (H-bonded)
3100 - 3000Medium, SharpC-H StretchAromatic Ring
3000 - 2850Strong, SharpC-H StretchPiperidine Ring & Methyl Group (Aliphatic)
1725 - 1700Very Strong, SharpC=O StretchCarboxylic Acid (Dimer)
1650 - 1630Strong, SharpC=O StretchTertiary Amide
1600 - 1450Medium-Weak, SharpC=C StretchAromatic Ring
1440 - 1395MediumO-H In-Plane BendCarboxylic Acid
1320 - 1210StrongC-O StretchCarboxylic Acid
~920Medium, BroadO-H Out-of-Plane BendCarboxylic Acid (Dimer)
Comparative Analysis:
  • vs. 3-Methylbenzoic Acid: The spectrum of 3-methylbenzoic acid would show the characteristic broad O-H and carboxylic C=O (~1700 cm⁻¹) stretches, as well as aromatic peaks.[9][10] However, it would completely lack the second C=O band from the amide and the strong aliphatic C-H stretches from the piperidine ring.

  • vs. N-Benzoylpiperidine: This precursor would exhibit the tertiary amide C=O stretch (~1640 cm⁻¹), aromatic peaks, and aliphatic piperidine C-H stretches.[11][12] It would be missing the defining features of the carboxylic acid: the extremely broad O-H stretch and the higher frequency C=O band.

  • vs. Piperidine-4-carboxylic Acid: This starting material would display the carboxylic acid signals and the aliphatic piperidine signals.[13] The absence of the amide C=O band and any aromatic C-H or C=C stretches would be the key differentiator.

This comparative logic demonstrates how IR spectroscopy can be used not only to identify the final product but also to monitor the progress of the chemical synthesis by observing the disappearance of starting material signals and the appearance of product signals.

Experimental Protocol for Data Acquisition

To ensure the collection of a high-quality, reproducible IR spectrum, a standardized protocol is essential. The following describes a self-validating workflow using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer.

cluster_prep Pre-Analysis cluster_sample Sample Analysis cluster_post Post-Analysis start Start clean Clean ATR Crystal (e.g., with isopropanol) start->clean bg Collect Background Spectrum (Measures ambient H₂O, CO₂) clean->bg sample Apply Small Amount of Solid Sample to Crystal bg->sample pressure Apply Consistent Pressure with Anvil sample->pressure collect Collect Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) pressure->collect process Perform ATR & Baseline Correction collect->process analyze Identify Peak Positions and Intensities process->analyze compare Compare with Reference Data & Expected Bands analyze->compare finish End compare->finish

Figure 2: Standard workflow for acquiring a reliable FTIR spectrum using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent like isopropanol and wipe dry with a lint-free tissue. This prevents cross-contamination.

  • Background Collection: Record a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum. This is a self-validating step; a "flat" background confirms a clean crystal and stable environment.

  • Sample Application: Place a small amount of the solid 1-(3-methylbenzoyl)piperidine-4-carboxylic acid powder onto the center of the ATR crystal.

  • Pressure Application: Lower the instrument's anvil to apply firm, consistent pressure to the sample. Good contact between the sample and the crystal is essential for a high-quality spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ provides an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Apply a baseline correction and an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the IR beam.

  • Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal to prepare the instrument for the next user.

By adhering to this protocol, researchers can generate trustworthy and reproducible data, forming a solid foundation for structural elucidation and quality control.

Conclusion

The infrared spectrum of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid is rich with information, providing a definitive fingerprint for its unique combination of functional groups. The key diagnostic features are the simultaneous presence of:

  • An exceptionally broad O-H stretch from 3300-2500 cm⁻¹.

  • Two distinct and strong C=O stretching bands: one for the carboxylic acid (~1710 cm⁻¹) and one for the tertiary amide (~1640 cm⁻¹).

  • Both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching bands.

By understanding the origins of these bands and comparing them to the spectra of simpler chemical precursors, a researcher can confidently confirm the identity and integrity of this complex molecule, making IR spectroscopy an indispensable tool in the synthetic and analytical workflow.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. Journal of Visualized Experiments. Retrieved from [Link]

  • Marechal, Y. (2011). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 115(25), 6836–6846. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid. Retrieved from [Link]

  • Chefoundry. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • PubChem. (n.d.). Benzoylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. Retrieved from [Link]

  • Li, J., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8686–8694. Retrieved from [Link]

  • NIST. (n.d.). 4-Benzylpiperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Dioxo-piperidine-4-carboxylic acid. Wiley. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Benzoylpiperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzoylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

Beyond Connectivity: Validating 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid via Single-Crystal XRD vs. Spectroscopic Alternatives

Executive Summary: The Structural Certainty Gap In the development of piperidine-based pharmacophores, such as 1-(3-methylbenzoyl)piperidine-4-carboxylic acid , researchers often encounter a "certainty gap" between solut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Certainty Gap

In the development of piperidine-based pharmacophores, such as 1-(3-methylbenzoyl)piperidine-4-carboxylic acid , researchers often encounter a "certainty gap" between solution-state data and solid-state reality. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm connectivity, they often fail to definitively resolve amide bond rotamers , piperidine ring puckering , and polymorphic packing —critical quality attributes (CQAs) for regulatory CMC (Chemistry, Manufacturing, and Controls) submission.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic alternatives, demonstrating why SC-XRD is the requisite "Gold Standard" for absolute structure confirmation of benzoyl-piperidine derivatives.

Strategic Analysis: SC-XRD vs. The Alternatives

The Core Problem: Amide Rotamerism

The 1-(3-methylbenzoyl)piperidine-4-carboxylic acid molecule contains a tertiary amide bond connecting the piperidine ring to the 3-methylphenyl group. This bond exhibits partial double-bond character (


), leading to restricted rotation.[1]
  • In NMR (

    
    , 
    
    
    
    ):
    This restricted rotation often results in signal broadening or peak doubling (coalescence phenomena) at room temperature, making it difficult to distinguish between impurities and rotamers.
  • In XRD: The molecule is "frozen" in its lowest energy conformation within the crystal lattice, providing a definitive snapshot of the molecular geometry.

Comparative Performance Matrix
FeatureMethod A: Solution NMR (

)
Method B: Powder XRD (PXRD) Method C: Single Crystal XRD (SC-XRD)
Primary Output Connectivity & Functional GroupsPhase ID & CrystallinityAbsolute 3D Structure & Stereochemistry
Sample State Solution (Isotropic average)Polycrystalline SolidSingle Lattice (Anisotropic)
Conformational Insight Averaged (often ambiguous due to rotamers)None (Unit cell fingerprint only)Precise (Bond angles/lengths defined)
Polymorph Detection ImpossibleExcellent (Bulk detection)Definitive (Atomic packing defined)
Sample Requirement ~5–10 mg (Destructive/Recoverable)~50–500 mg (Non-destructive)<0.5 mg (Single crystal ~0.1–0.3 mm)
Limit of Detection ~1% Impurity~5% Amorphous contentAbsolute (One crystal represents the phase)

Technical Deep Dive: The SC-XRD Workflow

To confirm the structure of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid, a rigorous self-validating protocol is required.

Experimental Protocol: Crystallization & Data Collection

Objective: Grow diffraction-quality single crystals (monoclinic or triclinic systems are common for this class).

Step 1: Crystal Growth (Vapor Diffusion Method)

  • Solvent A (Good Solvent): Methanol or Ethanol (high solubility for polar carboxylic acids).

  • Solvent B (Anti-Solvent): Diethyl Ether or Hexane.

  • Procedure: Dissolve 20 mg of the target compound in 0.5 mL of Solvent A in a small inner vial. Place this open vial inside a larger jar containing 5 mL of Solvent B. Seal the outer jar.

  • Mechanism: Solvent B slowly diffuses into Solvent A, lowering solubility gradually and promoting ordered lattice growth over 24–72 hours.

Step 2: X-Ray Data Collection

  • Instrument: Diffractometer with Kappa or Eulerian geometry (e.g., Rigaku, Bruker).

  • Source: Cu-K

    
     (
    
    
    
    ) is preferred for small organic molecules to maximize diffraction intensity from light atoms (C, H, N, O).
  • Temperature: Cryo-cooling to 100 K is mandatory to reduce thermal vibration (atomic displacement parameters) and resolve the carboxylic acid proton position.

Step 3: Structure Refinement (The Validation Loop)

  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • Target Metrics:

    • R1 (Reliability Factor): Must be < 5.0% for publication quality.

    • GooF (Goodness of Fit): Should approach 1.0.

    • Flack Parameter: Not applicable here (molecule is achiral unless atropisomerism is induced), but crucial if chiral centers exist.

Visualization of the Workflow

XRD_Workflow Start Crude Sample 1-(3-methylbenzoyl)piperidine-4-COOH Screen Crystallization Screening (Vapor Diffusion / Slow Evap) Start->Screen Check Microscopy Check (Birefringence under polarized light) Screen->Check Check->Screen Amorphous/Twinning (Retry) Mount Mount Crystal (Mitegen loop, 100K N2 stream) Check->Mount Single Crystal Found Collect Data Collection (Cu-Kα Source, Omega Scans) Mount->Collect Solve Structure Solution (Direct Methods/Dual Space) Collect->Solve Refine Refinement (SHELXL) Locate H-atoms (COOH dimer) Solve->Refine Refine->Solve High Residual Density (Fix Model) Final CIF Generation & Absolute Structure Confirmation Refine->Final R1 < 5%

Figure 1: Step-by-step workflow for validating small molecule structures via SC-XRD, featuring a feedback loop for refinement quality.

Data Interpretation: What the X-Ray Data Proves

When analyzing the CIF (Crystallographic Information File) for 1-(3-methylbenzoyl)piperidine-4-carboxylic acid, three specific structural features confirm the identity and quality of the material.

A. The Amide Bond Geometry[2]
  • Observation: The

    
     bond length in the amide linkage will typically be short (approx. 1.32–1.35 Å), confirming the partial double bond character.
    
  • Significance: This proves the planar geometry around the nitrogen, which dictates how the molecule fits into a receptor binding pocket. NMR infers this; XRD measures it.[2][3]

B. Piperidine Chair Conformation
  • Observation: The piperidine ring usually adopts a chair conformation . The carboxylic acid group at position 4 will likely adopt an equatorial position to minimize 1,3-diaxial strain, unless crystal packing forces force it axial.

  • Significance: This stereochemical assignment is critical for drug efficacy.

C. Supramolecular Assembly (The "Acid Dimer")
  • Observation: Carboxylic acids in the solid state almost exclusively form centrosymmetric dimers via

    
     hydrogen bonds (Distance ~2.6 Å).
    
  • Significance: This "dimer" unit is the actual species present in the solid dosage form, affecting solubility and dissolution rates.

Decision Logic: When to Use Which Tool?

Method_Selection Problem Structural Question? Conn Basic Connectivity? Problem->Conn Batch Batch Consistency? Problem->Batch Abs Absolute Config / Polymorph? Problem->Abs NMR Solution NMR (Quick, Standard) Conn->NMR PXRD Powder XRD (Fingerprint) Batch->PXRD SCXRD Single Crystal XRD (Definitive) Abs->SCXRD

Figure 2: Decision tree for selecting the appropriate structural validation technique based on the research question.

Conclusion & Recommendations

For 1-(3-methylbenzoyl)piperidine-4-carboxylic acid, NMR is necessary but insufficient. The dynamic nature of the benzoyl-piperidine amide bond in solution creates ambiguity that can delay CMC development.

Recommendation:

  • Use NMR for routine in-process checks during synthesis.

  • Use SC-XRD once to establish the "Golden Reference" structure (CIF) and determine the precise hydrogen-bonding network of the carboxylic acid tail.

  • Use PXRD calibrated against the SC-XRD calculated pattern for routine batch release testing.

This tiered approach ensures scientific rigor, satisfies regulatory requirements for polymorph control, and provides an unassailable structural data package.

References

  • Grover, M., et al. (2015). Pharmaceutical Applications of X-Ray Diffraction Techniques.[4][5][6][7] Journal of Pharmaceutical Sciences.

  • FDA Guidance for Industry. (2007). ANDAs: Pharmaceutical Solid Polymorphism Chemistry, Manufacturing, and Controls Information.

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (Search for piperidine-4-carboxylic acid derivatives).

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals.[5] Oxford University Press. (Authoritative text on crystal packing of organic acids).

  • Sivakumar, S., et al. (2019).[8] Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.[9]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid

Executive Safety Summary 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid is a functionalized piperidine derivative commonly used as a scaffold in medicinal chemistry. While specific toxicological data for this exact isom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-(3-methylbenzoyl)piperidine-4-carboxylic Acid is a functionalized piperidine derivative commonly used as a scaffold in medicinal chemistry. While specific toxicological data for this exact isomer is often limited in public repositories, its structural class (piperidine-carboxylic acids) dictates a strict safety profile.

As a Senior Application Scientist, I categorize this substance as a GHS Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant . The primary risks are not just from the solid itself, but from the solvents used to dissolve it (often DCM, DMF, or DMSO) and the potential for dust generation during weighing.

Immediate Action Required:

  • Engineering Control: All open handling must occur inside a certified chemical fume hood.

  • Minimum PPE: Nitrile gloves (0.11 mm), Safety Glasses with side shields, Lab Coat.

  • Status: Solid (Powder) – Risk of airborne particulate.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Why" (Causality). The safety profile is derived from the functional groups:

  • Carboxylic Acid Moiety: acidic nature causes pH-dependent protein denaturation on contact with mucous membranes (Eyes/Lungs).

  • Piperidine Core: structurally related to pharmacologically active compounds; treat as potentially bioactive.

Hazard ClassH-CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritationDirect contact with powder or high-conc.[1] solutions causes dermatitis.
Eye Irritation H319Causes serious eye irritationDust or splash can cause corneal injury.
STOT SE 3 H335May cause respiratory irritationInhalation of dust triggers coughing/inflammation.

The PPE Shield: A Self-Validating System

Do not view PPE as individual items, but as a layered defense system. If one layer fails (e.g., glove tear), the next (engineering control) must capture the hazard.

A. Hand Protection (The Critical Barrier)
  • Standard Protocol: Disposable Nitrile Gloves.

  • Technical Spec: Minimum thickness 0.11 mm (4 mil).

  • The "Senior Scientist" Insight: The solid acid is unlikely to permeate nitrile rapidly. However , once dissolved in organic solvents (e.g., Dichloromethane), the solvent drives the permeation.

    • If using DCM: Double-glove or use Silver Shield® liners.

    • If using Methanol/Water: Standard nitrile is sufficient.

  • Validation: Inspect gloves for pinholes by inflating them slightly before use. Change immediately upon splash.

B. Eye & Face Protection[1][2][3][4][5][6][7]
  • Standard Protocol: ANSI Z87.1+ Safety Glasses with side shields.

  • Escalation: If working with >10g of fine powder outside a hood (strongly discouraged) or during vigorous reactions, switch to Chemical Splash Goggles to seal the orbital area from dust ingress.

C. Respiratory Protection[1][2][5][8]
  • Primary Defense: Fume Hood (Face velocity 80–100 fpm).

  • Secondary Defense: If hood access is impossible (emergency only), use a P100 Particulate Respirator (e.g., 3M 8293).

  • Caution: Surgical masks provide zero protection against chemical vapors or fine chemical dust.

D. Body Protection[2][4][9]
  • Standard Protocol: Cotton-blend lab coat (buttoned) and long pants.

  • Footwear: Closed-toe, non-perforated shoes (leather/synthetic leather). No mesh sneakers (liquids penetrate mesh instantly).

Operational Workflow: From Storage to Disposal[5][7]

This workflow is designed to minimize exposure duration.

Step 1: Receipt & Storage
  • Action: Inspect bottle for breakage upon arrival.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • Segregation: Store away from strong oxidizing agents and strong bases to prevent exothermic neutralization reactions.

Step 2: Weighing (High Risk Zone)
  • Context: Static electricity can cause this powder to "fly," increasing inhalation risk.

  • Protocol:

    • Place the balance inside the fume hood.

    • Use an anti-static gun or bar if available.

    • Weigh into a tared vial, not onto open weighing paper, to prevent spill during transfer.

    • Self-Check: Is the sash at the safe working height?

Step 3: Reaction & Solubilization
  • Context: Dissolving the acid.

  • Protocol: Add solvent slowly. If using a base (e.g., TEA, DIPEA) to couple the acid, expect a mild exotherm.

  • PPE Check: If using corrosive coupling reagents (e.g., Thionyl Chloride), ensure gloves are compatible with the reagent, not just the starting material.

Step 4: Waste Disposal[7]
  • Classification: Hazardous Organic Waste.

  • Segregation:

    • Solid Waste: Contaminated gloves/paper towels go into "Solid Hazardous Waste."

    • Liquid Waste: Dispose in "Organic Waste" carboy. Do not pour down the drain; the piperidine core may be regulated in local water tables.

    • Labeling: Clearly label as "Contains 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid - Irritant."

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound safely.

SafetyProtocol Start Start: Handling 1-(3-methylbenzoyl) piperidine-4-carboxylic Acid RiskAssess Risk Assessment (H315, H319, H335) Start->RiskAssess EngControls Engineering Controls (Fume Hood Required) RiskAssess->EngControls FormCheck Check Physical State EngControls->FormCheck SolidState Solid (Powder) FormCheck->SolidState Weighing LiquidState Solution (Dissolved) FormCheck->LiquidState Reaction PPESolid PPE: Nitrile Gloves, Safety Glasses, Lab Coat SolidState->PPESolid PPELiquid PPE: Check Solvent Compatibility (Double Glove if DCM) LiquidState->PPELiquid Action Perform Experiment (Weighing/Reaction) PPESolid->Action PPELiquid->Action Disposal Disposal: Segregated Organic Waste Action->Disposal

Caption: Logical workflow for PPE selection and handling based on physical state and risk assessment.

Emergency Response (Spill & Exposure)

  • Eye Contact: Immediately flush with water for 15 minutes.[1][2] Hold eyelids open. Do not rub.

  • Skin Contact: Brush off loose powder before washing. Then wash with soap and water.[1][3][4][2]

  • Spill (Solid):

    • Alert nearby personnel.[3]

    • Dampen a paper towel (to prevent dust) and wipe up the powder.

    • Place waste in a sealed bag.

    • Clean area with soap and water.[1][3][4][2]

References

  • PubChem. (2025).[5] 1-Benzoylpiperidine-4-carboxylic acid (Analog Structure & Safety Data). National Library of Medicine. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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